2,4,4-Trimethylpentanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,4-trimethylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLOOIXLBYOPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542635 | |
| Record name | 2,4,4-Trimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17414-46-9 | |
| Record name | 2,4,4-Trimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,4-Trimethylpentanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols related to 2,4,4-trimethylpentanal. Due to the limited availability of experimental data for this specific compound, this guide combines available computed data with established experimental methodologies and expected spectroscopic characteristics for branched aldehydes.
Chemical Identity and Physical Properties
This compound is a branched-chain aldehyde. Its structure is characterized by a pentanal backbone with three methyl groups located at positions 2 and 4. The presence of a quaternary carbon at position 4 creates significant steric hindrance around one end of the molecule.
Data Presentation: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 17414-46-9 | PubChem[1] |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| Canonical SMILES | CC(CC(C)(C)C)C=O | PubChem[1] |
| InChI | InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h6-7H,5H2,1-4H3 | PubChem[1] |
| InChIKey | PJLOOIXLBYOPHW-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 2.3 | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Boiling Point | Not available | ChemSynthesis[2] |
| Melting Point | Not available | ChemSynthesis[2] |
| Density | Not available | ChemSynthesis[2] |
Chemical Structure
The structure of this compound is depicted below. The aldehyde functional group is located at one end of the five-carbon chain, while the bulky tert-butyl group is at the other.
Caption: 2D structure of this compound.
Synthesis of this compound
A specific, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route would involve the oxidation of the corresponding primary alcohol, 2,4,4-trimethylpentan-1-ol. Due to the steric hindrance, a mild oxidizing agent would be preferable to avoid over-oxidation to a carboxylic acid. Another potential route could be the hydroformylation of 3,3-dimethyl-1-butene, though this might lead to a mixture of isomers.
Proposed Synthetic Pathway: Oxidation of 2,4,4-trimethylpentan-1-ol
Caption: Oxidation of the primary alcohol to the aldehyde.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are general procedures for the characterization of an aldehyde.
Determination of Physical Properties
-
Boiling Point: The boiling point can be determined using a micro-boiling point apparatus. A small sample is placed in a capillary tube along with a smaller, inverted capillary. The setup is heated in a melting point apparatus or an oil bath. The boiling point is the temperature at which a rapid stream of bubbles emerges from the inner capillary and ceases just as the liquid re-enters the capillary upon cooling. Given the trend of decreasing boiling points with increased branching, the boiling point of this compound is expected to be lower than that of its straight-chain isomer, octanal (B89490) (boiling point ~171 °C).[3][4]
-
Melting Point: If the substance is a solid at room temperature, the melting point can be determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated slowly. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
Density: The density can be measured using a pycnometer. The mass of the empty pycnometer is recorded, followed by the mass of the pycnometer filled with the sample, and finally the mass of the pycnometer filled with a reference liquid of known density (e.g., water). The volume of the pycnometer can be calculated from the mass and density of the reference liquid, and subsequently, the density of the sample can be determined.
Qualitative Chemical Tests for Aldehydes
These tests can be used to confirm the presence of the aldehyde functional group.
-
Tollens' Test (Silver Mirror Test):
-
Prepare Tollens' reagent by adding a drop of 10% sodium hydroxide (B78521) solution to 2 mL of 5% silver nitrate (B79036) solution. A precipitate of silver oxide will form.
-
Add dilute (2%) ammonia (B1221849) solution dropwise with shaking until the precipitate just dissolves.
-
Add a few drops of the sample (this compound) to the freshly prepared Tollens' reagent.
-
Warm the mixture in a water bath at about 60°C for a few minutes.[5]
-
A positive test is the formation of a silver mirror on the inside of the test tube, indicating the oxidation of the aldehyde.[6]
-
-
Fehling's Test:
-
Mix equal volumes of Fehling's solution A (copper(II) sulfate (B86663) in water) and Fehling's solution B (potassium sodium tartrate and sodium hydroxide in water) in a test tube.
-
Add a few drops of the sample to the blue Fehling's solution.
-
Heat the mixture in a boiling water bath.
-
A positive test for an aliphatic aldehyde is the formation of a red-brown precipitate of copper(I) oxide.[6]
-
-
2,4-Dinitrophenylhydrazine (B122626) (2,4-DNPH) Test:
-
Add a few drops of the sample to 2 mL of a solution of 2,4-dinitrophenylhydrazine in ethanol (B145695) and a small amount of sulfuric acid.
-
A positive test for an aldehyde or ketone is the formation of a yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone derivative.[5][6]
-
Logical Workflow for Aldehyde Identification
Caption: A logical workflow for the qualitative identification of an aldehyde.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1720 cm⁻¹ for the carbonyl group of a saturated aliphatic aldehyde.[7][8]
-
C-H Stretch of the Aldehyde: Two characteristic, weaker absorption bands are expected for the C-H stretch of the aldehyde proton (CHO). One appears around 2830-2800 cm⁻¹ and the other, more diagnostic peak, appears around 2720-2700 cm⁻¹. The latter often appears as a shoulder on the aliphatic C-H stretching bands.[7][8][9]
-
Aliphatic C-H Stretch: Strong absorption bands from the methyl and methylene (B1212753) groups will be present in the 3000-2850 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aldehyde Proton (CHO): A highly deshielded proton, appearing as a triplet (due to coupling with the adjacent CH group) in the downfield region of δ 9-10 ppm.[8][10]
-
Protons on C2: A multiplet corresponding to the single proton on the carbon alpha to the carbonyl group.
-
Protons on C3: A multiplet for the two protons on the carbon beta to the carbonyl.
-
Methyl Protons: Distinct signals for the methyl groups at positions 2 and 4. The nine protons of the tert-butyl group at C4 would likely appear as a sharp singlet, while the three protons of the methyl group at C2 would be a doublet.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A highly deshielded carbon atom, with a chemical shift expected in the range of δ 190-215 ppm.[9]
-
Aliphatic Carbons: Signals for the other carbon atoms in the molecule will appear in the upfield region of the spectrum.
-
Mass Spectrometry (MS)
In electron ionization mass spectrometry, aldehydes typically show a molecular ion peak (M⁺), although it may be weak for aliphatic aldehydes.[11] Common fragmentation patterns for aldehydes include:
-
α-cleavage: Loss of the aldehydic hydrogen to give an [M-1]⁺ peak, or loss of the alkyl group to form an acylium ion.[12]
-
β-cleavage: Cleavage of the bond between the alpha and beta carbons.
-
McLafferty Rearrangement: If a gamma-hydrogen is present on a sufficiently long alkyl chain, a characteristic rearrangement can occur, often leading to a prominent peak.[11] For this compound, a McLafferty rearrangement is possible.
This guide provides a foundational understanding of this compound for research and development purposes. While specific experimental data is limited, the provided information on its structure, expected properties, and general analytical procedures offers a strong basis for further investigation.
References
- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. What is the effect of steric hindrance on the boiling points of aldehydes and ketones [sas.upenn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Aldehydes and Ketones Tests: Simple Guide for Students [vedantu.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
A Comprehensive Technical Guide to 2,4,4-Trimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4,4-trimethylpentanal, a branched-chain aldehyde. The document covers its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its potential metabolic pathways and biological significance. The information is curated to be a valuable resource for professionals in research, scientific exploration, and drug development.
Chemical Identifiers and Physical Properties
This compound is an organic compound with the molecular formula C8H16O.[1] For unambiguous identification and handling, a comprehensive list of its identifiers and key physical properties is provided in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 17414-46-9[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C8H16O[1] |
| Molecular Weight | 128.21 g/mol [1] |
| InChI Key | PJLOOIXLBYOPHW-UHFFFAOYSA-N[1] |
| SMILES | CC(CC(C)(C)C)C=O[1] |
| Synonyms | Pentanal, 2,4,4-trimethyl-[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Boiling Point | 151-156 °C (at 20 Torr) |
| Density | 0.817 g/cm³ (at 23 °C) |
| XLogP3-AA (Predicted) | 2.3 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through established organic chemistry reactions. Two primary routes are the oxidation of the corresponding alcohol, 2,4,4-trimethyl-1-pentanol, and the hydroformylation of diisobutylene.
Protocol 1: Oxidation of 2,4,4-Trimethyl-1-pentanol
This method involves the oxidation of the primary alcohol 2,4,4-trimethyl-1-pentanol to the corresponding aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Experimental Procedure:
A common and effective method for this transformation is the use of pyridinium (B92312) chlorochromate (PCC).
-
In a round-bottom flask, dissolve 2,4,4-trimethyl-1-pentanol in a suitable anhydrous solvent such as dichloromethane (B109758) (CH2Cl2).
-
Add pyridinium chlorochromate (PCC) to the solution in a fume hood. The reaction is typically carried out at room temperature.
-
Stir the reaction mixture until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts.
-
The solvent is then removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation.
Protocol 2: Hydroformylation of Diisobutylene
Hydroformylation, also known as the oxo process, is a key industrial method for producing aldehydes from alkenes.[2] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene in the presence of a catalyst.[2] Diisobutylene, which is a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene, can be used as the starting material.
Experimental Procedure:
-
A high-pressure reactor is charged with diisobutylene, a suitable solvent, and a transition metal catalyst, typically a rhodium or cobalt complex.[3][4]
-
The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H2), known as syngas.[3]
-
The reaction is heated to a specific temperature, generally between 40 and 200 °C.[2]
-
The reaction is monitored for the consumption of the starting material.
-
After the reaction is complete, the catalyst is separated from the product mixture.
-
The resulting this compound is then purified by distillation.
The hydroformylation of branched alkenes like diisobutylene can lead to the formation of isomeric aldehydes. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.
Metabolic Pathways and Biological Significance
While specific signaling pathways for this compound are not extensively documented, insights can be drawn from the metabolism of structurally related compounds and the general biological effects of branched-chain aldehydes.
The structurally similar compound, 2,2,4-trimethylpentane (B7799088), has been shown to be metabolized in rats to 2,4,4-trimethyl-2-pentanol.[5][6] This alcohol could potentially be further oxidized in vivo to form an aldehyde or a ketone. Studies have indicated that the metabolism of 2,2,4-trimethylpentane occurs via the cytochrome P450 system.[6]
Branched-chain aldehydes are recognized as potent flavor compounds in various foods and are often derived from the metabolism of amino acids.[7] In biological systems, aldehydes are generally reactive molecules that can interact with proteins and DNA, potentially leading to cellular stress and toxicity if not efficiently detoxified.[8] The primary mechanism for aldehyde detoxification involves oxidation to the corresponding carboxylic acids by aldehyde dehydrogenases (ALDHs).[8]
Given this information, a logical workflow for the potential metabolic fate and biological interaction of this compound can be proposed.
Caption: Logical workflow of synthesis and potential metabolic fate of this compound.
Spectroscopic Data
For the structural elucidation and characterization of this compound, various spectroscopic techniques are employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule, with a characteristic strong absorption band for the carbonyl (C=O) group of the aldehyde.
-
This guide serves as a foundational resource for researchers and professionals engaged in work involving this compound. The provided information on its synthesis and potential biological interactions is intended to facilitate further investigation and application of this compound in various scientific and developmental contexts.
References
- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Physical and Chemical Properties of 2,4,4-Trimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4,4-trimethylpentanal, an eight-carbon branched-chain aldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data on its synthesis, characteristics, and chemical behavior.
Compound Identity and Structure
IUPAC Name: this compound[1] Molecular Formula: C₈H₁₆O[1] Canonical SMILES: CC(CC(C)(C)C)C=O[1] CAS Number: 17414-46-9[1]
The structure of this compound consists of a pentanal backbone with a methyl group at the second carbon and two methyl groups at the fourth carbon.
Physicochemical Properties
Table 1: Computed and General Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem |
Table 2: Experimental Physical Properties of Structurally Related Isomers
| Property | 2,2,4-Trimethylpentane (Isooctane) | 2,4,4-Trimethyl-2-pentene |
| CAS Number | 540-84-1[2][3] | 107-40-4 |
| Boiling Point | 98-99 °C[3][4][5] | 104.9 °C[6] |
| Melting Point | -107 °C[3] | -106.3 °C[6] |
| Density | 0.692 g/mL at 25 °C[3][4] | 0.7218 g/cm³ at 20 °C[6] |
| Refractive Index (n₂₀/D) | 1.391[3][4] | 1.4160[6] |
Synthesis and Experimental Protocols
Synthesis by Hydroformylation of Diisobutylene
A primary route for the synthesis of this compound is the hydroformylation (oxo synthesis) of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene). This industrial process involves the reaction of the alkene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.[7][8][9]
Experimental Protocol (General): A detailed experimental protocol for the specific synthesis of this compound was referenced in The Journal of Organic Chemistry, 38, p. 2136, 1973. While the full text of this specific article is not readily available, a general procedure for the hydroformylation of a branched alkene is as follows:
-
Catalyst Preparation: A cobalt or rhodium-based catalyst is typically used. For example, a rhodium catalyst precursor like Rh(CO)₂(acac) can be used with a phosphine (B1218219) ligand.
-
Reaction Setup: The diisobutylene, solvent (e.g., toluene), and catalyst are charged into a high-pressure reactor.
-
Reaction Conditions: The reactor is pressurized with syngas (CO/H₂) to a specific pressure (e.g., 10-50 bar) and heated to a set temperature (e.g., 40-80 °C).[10]
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of the alkene.
-
Work-up and Purification: After the reaction is complete, the catalyst is separated, and the product mixture is purified by distillation to isolate this compound.
References
- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemwhat.com [chemwhat.com]
- 4. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]
- 5. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]
- 6. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8921607B2 - Hydroformylation of butenes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
2,4,4-Trimethylpentanal molecular formula and weight
An In-depth Technical Guide on 2,4,4-Trimethylpentanal: Molecular Formula and Weight
This guide provides essential information regarding the molecular formula and weight of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is an organic compound with the IUPAC name this compound.[1] It is a structural isomer of other aldehydes with the same molecular formula. The fundamental molecular properties are summarized below.
Quantitative Molecular Information
The molecular formula and weight are critical identifiers for any chemical compound. The table below provides a summary of these key quantitative data points for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C8H16O | [1][2][3] |
| Molecular Weight | 128.21 g/mol | [1] |
| Exact Mass | 128.120115130 Da | [1] |
Experimental Protocols and Methodologies
The determination of the molecular formula and weight of a compound like this compound is achieved through standard analytical chemistry techniques.
-
Mass Spectrometry (MS): This is the primary technique used to determine the exact mass of a molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the arrangement of atoms and functional groups, which validates the molecular formula.
-
Elemental Analysis: This method provides the percentage composition of each element (carbon, hydrogen, oxygen) in the compound, which can be used to empirically determine the molecular formula.
Due to the fundamental and well-established nature of this compound, detailed experimental protocols for these standard analyses are not provided here but can be found in standard organic chemistry laboratory manuals.
Logical Relationships
The following diagram illustrates the logical connection between the compound's name and its fundamental molecular properties.
Caption: Relationship between compound name, formula, and weight.
References
An In-depth Guide to the IUPAC Nomenclature and Properties of 2,4,4-Trimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the aldehyde 2,4,4-Trimethylpentanal. It further presents available physicochemical data, spectral information, and known synthesis routes for the compound, structured for a scientific audience.
Section 1: IUPAC Nomenclature and Structural Analysis
The name this compound is the formally accepted IUPAC name for the compound.[1] A systematic breakdown of the name according to IUPAC rules provides a clear understanding of its chemical structure.
1.1 Principles of Aldehyde Nomenclature
The IUPAC system for naming aldehydes involves identifying the longest continuous carbon chain that contains the aldehyde functional group (-CHO).[2] The '-e' from the parent alkane's name is replaced with the suffix '-al'.[3][4][5][6] The carbonyl carbon of the aldehyde group is always assigned as carbon number 1 (C1), and therefore, its position is not explicitly numbered in the final name.[3][4][6] Substituents are named and numbered based on their position along this main chain.
1.2 Structural Derivation of this compound
-
Parent Chain : The suffix "-pentanal" indicates a five-carbon parent chain where the first carbon is part of an aldehyde group.
-
Substituents : The prefix "Trimethyl-" signifies the presence of three methyl (-CH₃) groups attached to this parent chain.
-
Locants : The numbers "2,4,4-" specify the exact positions of these methyl groups. One methyl group is attached to the second carbon (C2), and two methyl groups are attached to the fourth carbon (C4).
This systematic naming convention unambiguously defines the connectivity of the molecule.
1.3 Logical Relationship of Nomenclature
The following diagram illustrates the logical workflow for deriving the IUPAC name from the molecule's structure.
Caption: Logical workflow for IUPAC name derivation.
Section 2: Physicochemical and Spectral Data
Quantitative data for this compound is summarized below. This information is critical for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | PubChem[1], Alfa Chemistry[7] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| CAS Number | 17414-46-9 | PubChem[1], Alfa Chemistry[7] |
| InChIKey | PJLOOIXLBYOPHW-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(CC(C)(C)C)C=O | PubChem[1] |
Spectral Data Summary
| Technique | Data Availability | Source |
| ¹³C NMR | Spectrum available | PubChem[1] |
| GC-MS | Spectrum available | PubChem[1] |
| FTIR | Spectrum available | PubChem[1] |
| Raman | Spectrum available | PubChem[1] |
Section 3: Experimental Protocols and Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, related synthesis strategies for similar branched alkanes and aldehydes can provide a methodological framework.
3.1 Potential Synthesis Route: Hydroformylation of Branched Alkenes
A plausible synthetic pathway is the hydroformylation (oxo process) of a corresponding branched alkene, such as 2,4,4-trimethyl-1-pentene. This industrial process involves reacting an alkene with carbon monoxide and hydrogen, typically under high pressure and in the presence of a catalyst (e.g., cobalt or rhodium complexes), to form an aldehyde.
3.2 Example Experimental Workflow: Synthesis via Oxidation
Another common method for aldehyde synthesis is the controlled oxidation of a primary alcohol. The precursor, 2,4,4-trimethylpentan-1-ol, could be oxidized using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to yield the desired aldehyde while preventing over-oxidation to a carboxylic acid.
The diagram below outlines a generalized workflow for this oxidation protocol.
Caption: Generalized workflow for aldehyde synthesis via alcohol oxidation.
3.3 Related Synthesis Procedures
The synthesis of structurally related trimethylated compounds, such as 4-nitro-2,2,4-trimethylpentane and 2,4,4-trimethylcyclopentanone, has been documented in Organic Syntheses.[8][9] These procedures involve multi-step reactions including oxidation, rearrangement, and purification, providing valuable methodological insights for researchers planning to synthesize or handle similar branched-chain molecules.[8][9] For instance, the synthesis of 4-nitro-2,2,4-trimethylpentane involves the oxidation of tert-octylamine (B44039) with potassium permanganate, followed by extraction and distillation.[8]
Section 4: Applications and Relevance
While specific applications in drug development for this compound are not prominent in the literature, branched aldehydes are of interest in organic synthesis and as intermediates. The parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), is a well-known component of gasoline and is used as a solvent and in organic synthesis.[10] Understanding the properties and synthesis of derivatives like this compound is relevant for chemical synthesis and the development of new chemical entities.
References
- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Naming Aldehydes & Ketones | Overview, Rules & Examples | Study.com [study.com]
- 6. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. echemi.com [echemi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethylpentanal, a branched-chain aldehyde, holds significance in various chemical syntheses. Its unique structural features, characterized by a neo-pentyl group, influence its reactivity and physical properties. This technical guide provides a comprehensive overview of this compound, including its synonyms, key identifiers, related chemical entities, and detailed synthetic methodologies. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.
Core Data and Synonyms
This compound is systematically identified by the following key data points. A comprehensive list of its synonyms is also provided to aid in literature searches and material sourcing.[1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 17414-46-9[1] |
| Molecular Formula | C₈H₁₆O[1] |
| Molecular Weight | 128.21 g/mol [1] |
| InChI | InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h6-7H,5H2,1-4H3 |
| InChIKey | PJLOOIXLBYOPHW-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(C)(C)C)C=O |
Synonyms:
-
tert-Octylacetaldehyde
-
3,3-Dimethyl-2-methylbutanal
-
Pentanal, 2,4,4-trimethyl-[1]
Physical Properties
| Property | Predicted Value |
| Boiling Point | 157-162 °C |
| Density | 0.81 ± 0.1 g/cm³ |
| Refractive Index | 1.42 ± 0.02 |
For comparison, the physical properties of the structurally related alkane, 2,2,4-trimethylpentane (B7799088) (isooctane), are well-documented.[3][4][5]
| Compound | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |
| 2,2,4-Trimethylpentane | 98-99[3][4] | 0.692[3] | 1.391[3] |
Related Compounds
The chemistry of this compound is closely linked to its synthetic precursors and its oxidation and reduction products. Understanding these relationships is crucial for designing synthetic strategies and predicting potential side reactions.
Precursors
-
2,4,4-Trimethyl-1-pentene (B89804) (Diisobutylene): A primary feedstock for the synthesis of this compound via hydroformylation.
-
2,4,4-Trimethylpentan-1-ol (B59085): The corresponding primary alcohol, which can be oxidized to yield the aldehyde.
-
2,4,4-Trimethylpentanoic Acid: The corresponding carboxylic acid, which can be reduced to the aldehyde.
Oxidation and Reduction Products
-
2,4,4-Trimethylpentanoic Acid: The product of the oxidation of this compound.
-
2,4,4-Trimethylpentan-1-ol: The product of the reduction of this compound.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be achieved through several routes, primarily involving hydroformylation of an alkene, oxidation of a primary alcohol, or reduction of a carboxylic acid derivative.
Hydroformylation of 2,4,4-Trimethyl-1-pentene
Hydroformylation, also known as the oxo process, is a key industrial method for the production of aldehydes from alkenes.[6][7][8] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.
Reaction Scheme:
Caption: Hydroformylation of 2,4,4-trimethyl-1-pentene.
Experimental Protocol (General Procedure):
A detailed experimental protocol for the hydroformylation of 2,4,4-trimethyl-1-pentene is described in The Journal of Organic Chemistry, 1973, Vol. 38, No. 12, pp 2136-2143. While the full text is not publicly available, the general principles of hydroformylation can be applied.
Materials:
-
2,4,4-Trimethyl-1-pentene
-
Synthesis gas (a mixture of carbon monoxide and hydrogen)
-
Rhodium or Cobalt-based catalyst (e.g., Rh(CO)₂(acac), Co₂(CO)₈)
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine)
-
Anhydrous, deoxygenated solvent (e.g., toluene, cyclohexane)
-
High-pressure reactor (autoclave)
Procedure:
-
The high-pressure reactor is charged with the solvent, the catalyst precursor, and the phosphine ligand under an inert atmosphere.
-
The reactor is sealed and purged several times with synthesis gas.
-
2,4,4-Trimethyl-1-pentene is introduced into the reactor.
-
The reactor is pressurized with synthesis gas to the desired pressure (typically 50-200 atm) and heated to the reaction temperature (typically 80-150 °C).
-
The reaction mixture is stirred vigorously for a set period.
-
After cooling to room temperature, the excess pressure is carefully released.
-
The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and selectivity.
-
The product, this compound, is isolated and purified by distillation under reduced pressure.
Oxidation of 2,4,4-Trimethylpentan-1-ol
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Reaction Scheme:
Caption: Oxidation of 2,4,4-trimethylpentan-1-ol.
Experimental Protocol (General Swern Oxidation):
This protocol is a general procedure for the Swern oxidation of a primary alcohol and would need to be optimized for 2,4,4-trimethylpentan-1-ol.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2,4,4-Trimethylpentan-1-ol
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C.
-
After stirring for a short period, a solution of 2,4,4-trimethylpentan-1-ol in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C.
-
The reaction is stirred for 15-30 minutes.
-
Triethylamine is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
Water is added to quench the reaction.
-
The organic layer is separated, washed with dilute acid, water, and brine, and then dried over anhydrous sodium sulfate (B86663).
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.
Reduction of 2,4,4-Trimethylpentanoic Acid
The direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will further reduce the aldehyde to an alcohol. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by a controlled reduction.
Reaction Scheme:
Caption: Two-step reduction of 2,4,4-trimethylpentanoic acid.
Experimental Protocol (General Two-Step Procedure):
This is a general protocol that would require optimization for the specific substrate.
Step 1: Formation of the Acid Chloride
Materials:
-
2,4,4-Trimethylpentanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., DCM or toluene)
-
A catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
Procedure:
-
2,4,4-Trimethylpentanoic acid is dissolved in the anhydrous solvent under an inert atmosphere.
-
Thionyl chloride or oxalyl chloride (with DMF) is added dropwise at room temperature.
-
The mixture is stirred at room temperature or gently heated until the evolution of gas ceases.
-
The excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.
Step 2: Reduction of the Acid Chloride (Rosenmund Reduction)
Materials:
-
2,4,4-Trimethylpentanoyl chloride
-
Palladium on barium sulfate (Pd/BaSO₄) catalyst (poisoned with a sulfur compound like quinoline-sulfur)
-
Hydrogen gas
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
The catalyst is suspended in the anhydrous solvent in a reaction flask.
-
A solution of the acid chloride in the same solvent is added.
-
The flask is flushed with hydrogen gas, and a balloon of hydrogen is attached.
-
The mixture is stirred vigorously at room temperature while monitoring the uptake of hydrogen.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its nomenclature, physical properties, and key chemical relationships. The outlined synthetic pathways, including hydroformylation, oxidation, and reduction, offer a strategic framework for the laboratory preparation of this important branched-chain aldehyde. The provided general experimental protocols serve as a foundation for further optimization and application in various research and development endeavors.
References
- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]
- 5. getchem.com [getchem.com]
- 6. Hydroformylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 2,4,4-Trimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2,4,4-Trimethylpentanal is a chemical with limited publicly available safety and toxicological data. This guide has been compiled using available chemical properties, information on structurally similar compounds, and general safety protocols for aldehydes. It is imperative to treat this substance with extreme caution and to conduct a thorough risk assessment before use. All operations should be performed by trained personnel in a controlled laboratory setting.
Introduction
This compound is a branched-chain aldehyde with the molecular formula C8H16O.[1][2] As with many specialized chemical intermediates in research and development, a comprehensive safety profile is not yet widely established. This guide aims to provide a foundational understanding of its potential hazards and to outline best practices for its safe handling, storage, and disposal, drawing upon established protocols for the aldehyde chemical class.
Chemical and Physical Properties
While extensive experimental data is not available, a summary of computed and known properties is presented below. The lack of precise values for key metrics like boiling point and density necessitates a conservative approach to handling, assuming it is a volatile and flammable liquid.[3]
| Property | Value | Source |
| Molecular Formula | C8H16O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 17414-46-9 | [1] |
| Computed XLogP3 | 2.3 | [1] |
| Computed Boiling Point | Not Available | [3] |
| Computed Melting Point | Not Available | [3] |
| Computed Density | Not Available | [3] |
Hazard Identification and Classification
-
Flammable Liquid: Aldehydes can be flammable, and appropriate precautions against ignition sources must be taken.[4][5]
-
Skin and Eye Irritant: Aldehydes are known to cause skin and eye irritation.[4][6]
-
Respiratory Irritant: Inhalation of aldehyde vapors may cause respiratory tract irritation.[6]
-
Potential Sensitizer: Some aldehydes can cause allergic skin reactions or respiratory sensitization.[6][7]
It is crucial to handle this compound in a manner that avoids all direct contact and inhalation.
Safe Handling and Personal Protective Equipment (PPE)
Given the unknown specific toxicology, a stringent approach to PPE is mandatory. The following protocols are based on general best practices for handling hazardous and volatile aldehydes.
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or butyl rubber gloves. These materials are generally resistant to aldehydes.[6] Latex gloves are not suitable.[6] Always inspect gloves for integrity before use and change them frequently.
-
Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A flame-retardant lab coat should be worn and fully fastened. Ensure that shoes are closed-toed and that full-length pants are worn to cover all skin.
-
Respiratory Protection: For routine operations within a certified fume hood, additional respiratory protection may not be necessary. However, in the case of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is essential.[6]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols: Spill Management
A clear and practiced spill response plan is essential. The following is a general protocol for a small-scale laboratory spill.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ensure Ventilation: Ensure the chemical fume hood is operating correctly.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 4.2, including respiratory protection if the spill is outside of a fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to surround and absorb the liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (Optional but Recommended): For aldehydes, a neutralizing agent like sodium bisulfite solution can be cautiously applied to the absorbent material to reduce volatility and reactivity.
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to institutional and local regulations.
Storage and Disposal
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5]
-
Store separately from strong oxidizing agents, acids, and bases.
-
It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
Disposal
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials through a licensed waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[8]
Synthesis and Reactivity Considerations
An experimental protocol for the synthesis of this compound involves the oxidation of 2,4,4-trimethyl-1-pentene (B89804) with chromyl chloride in dichloromethane.[9] This synthesis highlights the need for careful temperature control and the use of excess zinc dust to reduce chromium salts and prevent overoxidation.[9] The protocol also involves steam distillation for purification, indicating the compound's volatility.[9]
As an aldehyde, this compound is expected to be reactive. It may be susceptible to oxidation, especially if exposed to air, potentially forming peroxides over time. It can also undergo polymerization in the presence of acids or trace metals.
Conclusion
The safe handling of this compound requires a proactive and cautious approach due to the significant gaps in its toxicological and safety data. By adhering to the stringent engineering controls, personal protective equipment standards, and handling protocols outlined in this guide—which are based on the known hazards of the aldehyde class—researchers can mitigate the potential risks associated with this compound. Continuous vigilance and a thorough risk assessment prior to any new experimental procedure are paramount to ensuring a safe laboratory environment.
References
- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. homework.study.com [homework.study.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scharlabchina.com [scharlabchina.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic and Spectrometric Characterization of 2,4,4-Trimethylpentanal: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectral characteristics of 2,4,4-trimethylpentanal (C₈H₁₆O), a branched-chain aldehyde. The information is curated for researchers, scientists, and professionals in drug development and chemical analysis. While specific, experimentally derived quantitative data for this compound is primarily available through subscription-based spectral databases, this document outlines the foundational principles and expected spectral features based on established knowledge of aldehyde chemistry.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound based on the general characteristics of aliphatic aldehydes.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Aldehydic H (CHO) | ~9.5 | Doublet | ~2-3 Hz |
| Methine H (CH) | 2.0 - 2.5 | Multiplet | - |
| Methylene H₂ (CH₂) | 1.0 - 1.5 | Multiplet | - |
| Methyl H₃ (CH-CH₃) | ~1.0 | Doublet | ~7 Hz |
| tert-Butyl H₉ (C-(CH₃)₃) | ~0.9 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| Carbonyl C (C=O) | 200 - 205 |
| Methine C (CH) | 50 - 60 |
| Methylene C (CH₂) | 45 - 55 |
| Quaternary C | 30 - 40 |
| Methyl C (CH-CH₃) | 15 - 25 |
| tert-Butyl C (C-(CH₃)₃) | 25 - 35 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (aldehyde) | 2820-2850 and 2720-2750 | Medium (often appears as a doublet) |
| C=O (aldehyde) | 1720-1740 | Strong |
| C-H (alkane) | 2850-3000 | Strong |
| C-H bend (alkane) | 1365-1470 | Medium to Weak |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Proposed Fragment | Notes |
| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) - likely to be of low abundance |
| 113 | [M - CH₃]⁺ | Loss of a methyl group |
| 85 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of an isopropyl radical |
| 71 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 57 | [C₄H₉]⁺ | tert-butyl cation, often a base peak in branched alkanes |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
| 29 | [CHO]⁺ | Aldehyde fragment |
Experimental Protocols
Detailed experimental protocols for the spectral analysis of aldehydes are crucial for obtaining high-quality, reproducible data. The following are general procedures that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.
-
¹H NMR: Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.
-
¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR: This is a common and convenient method for liquid samples.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small drop of neat this compound directly onto the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile aldehydes.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Split or splitless injection of 1 µL of the sample.
-
Oven Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A mass-to-charge (m/z) range of 40-400 is generally sufficient.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
Disclaimer: The spectral data presented in the tables are predicted values based on general principles of organic spectroscopy and may differ from experimentally determined values. For definitive spectral data, direct consultation of spectral databases is recommended.
An In-depth Technical Guide to 2,4,4-Trimethylpentanal: Discovery and Synthesis
Introduction and Inferred History
The discovery of aldehydes as a class of organic compounds dates back to the early 19th century, with significant advancements in their synthesis and understanding throughout the 1800s.[1] The development of the IUPAC nomenclature system provided a systematic way to name complex organic molecules like 2,4,4-trimethylpentanal.[2]
The synthesis of highly branched aldehydes such as this compound is closely tied to the development of industrial processes like hydroformylation (also known as the oxo process) in the mid-20th century. This process allows for the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond, a key step in producing aldehydes from alkenes. The likely precursor for this compound is diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene), a product of isobutene dimerization.
Chemical and Physical Properties
This compound is a C8 aldehyde with a highly branched structure. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [3] |
| Molecular Weight | 128.21 g/mol | [3] |
| CAS Number | 17414-46-9 | [3] |
| Boiling Point | 151-156 °C (at 20 Torr) | [4] |
| Density | 0.817 g/cm³ (at 23 °C) | [4] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(CC(C)(C)C)C=O | [3] |
| InChIKey | PJLOOIXLBYOPHW-UHFFFAOYSA-N | [3] |
Plausible Synthesis Methodologies
While a specific, detailed historical experimental protocol for the first synthesis of this compound is not available, two primary modern synthetic routes are most plausible: the hydroformylation of diisobutylene and the oxidation of 2,4,4-trimethylpentan-1-ol (B59085).
Hydroformylation of Diisobutylene
Hydroformylation is a major industrial process for the synthesis of aldehydes. In the context of this compound, the starting material would be diisobutylene.
Experimental Protocol (General):
-
Catalyst Preparation: A rhodium or cobalt-based catalyst is typically used. For example, a rhodium catalyst can be prepared from a precursor like Rh(CO)₂(acac) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) in a suitable solvent under an inert atmosphere.
-
Reaction Setup: A high-pressure reactor (autoclave) is charged with diisobutylene, the catalyst solution, and a solvent (e.g., toluene).
-
Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas), typically in a 1:1 ratio. The reaction is heated to a temperature in the range of 80-150 °C, and the pressure is maintained between 10 and 100 atm.
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The product mixture is then subjected to distillation to separate the this compound from the catalyst, solvent, and any byproducts.
Caption: Hydroformylation of Diisobutylene to this compound.
Oxidation of 2,4,4-Trimethylpentan-1-ol
The oxidation of the corresponding primary alcohol, 2,4,4-trimethylpentan-1-ol, is another viable laboratory-scale synthesis method.
Experimental Protocol (General):
-
Reactant Setup: 2,4,4-trimethylpentan-1-ol is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (DCM), in a reaction flask.
-
Oxidizing Agent: A solution of an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, and a hindered base like triethylamine), is prepared.
-
Reaction: The oxidizing agent is added slowly to the alcohol solution at a controlled temperature (often 0 °C to room temperature). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched (e.g., with the addition of water or a mild reducing agent to destroy excess oxidant). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.
Caption: Oxidation of 2,4,4-Trimethylpentan-1-ol.
Characteristic Reactions: Aldol (B89426) Condensation
Branched aldehydes like this compound can undergo characteristic reactions of the aldehyde functional group. One of the most important is the aldol condensation, which forms a new carbon-carbon bond. Due to the steric hindrance around the α-carbon, the reactivity of this compound in such reactions might be lower compared to linear aldehydes.
Experimental Protocol (General for Aldol Condensation):
-
Reactant Setup: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).
-
Catalyst: A base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added to the solution.
-
Reaction: The mixture is stirred at room temperature or with gentle heating. The reaction involves the formation of an enolate from one molecule of the aldehyde, which then acts as a nucleophile to attack the carbonyl carbon of a second molecule.
-
Work-up and Purification: The reaction is neutralized with an acid. The product, a β-hydroxy aldehyde, may be isolated or can undergo dehydration to form an α,β-unsaturated aldehyde. The product is extracted with an organic solvent, and the extract is washed, dried, and purified by chromatography or distillation.
Caption: General Pathway for the Aldol Condensation of this compound.
Spectroscopic Data
The structure of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | - A doublet for the aldehydic proton (CHO) around 9.6 ppm.- A multiplet for the proton on the α-carbon.- Signals for the methylene (B1212753) (CH₂) protons.- Singlets for the methyl (CH₃) protons, with a characteristic large singlet for the tert-butyl group. |
| ¹³C NMR | - A resonance for the carbonyl carbon around 200 ppm.- Resonances for the other carbon atoms in the aliphatic region. |
| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration characteristic of aldehydes around 1720-1740 cm⁻¹.- C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.- Aliphatic C-H stretching vibrations below 3000 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 128.- Characteristic fragmentation patterns including the loss of the formyl group (M-29) and cleavage at the branched positions. |
Note: Specific peak positions and splitting patterns can vary slightly depending on the solvent and instrument used.
Conclusion
While the specific historical details of the discovery of this compound are not well-documented, its synthesis and properties are well understood within the framework of modern organic chemistry. The plausible synthetic routes, primarily through hydroformylation of diisobutylene, are indicative of its industrial relevance. The detailed spectroscopic and physical data provide a solid foundation for its identification and use in further research and development. This guide serves as a comprehensive technical resource for professionals requiring in-depth knowledge of this branched aldehyde.
References
The Elusive Presence of 2,4,4-Trimethylpentanal in Nature: A Technical Review
A comprehensive review of scientific literature and chemical databases reveals no definitive evidence of the natural occurrence of 2,4,4-trimethylpentanal. This technical guide summarizes the extensive search for this compound in natural sources and discusses the implications of its apparent absence from the natural world. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
This compound, a branched-chain aldehyde with the chemical formula C₈H₁₆O, belongs to a class of volatile organic compounds (VOCs) that are often associated with the aromas and flavors of natural products. Aldehydes are widespread in nature, contributing to the characteristic scents of fruits, flowers, and cooked foods. However, the specific isomer this compound appears to be a notable exception. Despite its relatively simple structure, a thorough examination of prominent natural product databases and the scientific literature provides no indication of its biosynthesis or isolation from a natural source.
Search for Natural Occurrence: A Summary of Negative Findings
An exhaustive search was conducted across multiple authoritative databases and scientific repositories to ascertain the natural origin of this compound. The results of this extensive investigation are summarized below.
Major Chemical and Natural Product Databases
A systematic search of key databases was performed to identify any reported natural sources of this compound. The databases queried and the findings are presented in Table 1.
| Database Searched | Findings for this compound |
| NIST Chemistry WebBook | No entry for natural occurrence. |
| FooDB (Food Database) | Not listed as a component of any food item. |
| Dr. Duke's Phytochemical and Ethnobotanical Databases | No record of this compound in the extensive plant database. |
| PubChem | Provides chemical data but no information on natural sources.[1] |
Table 1: Results of Database Searches for the Natural Occurrence of this compound
The consistent absence of this compound from these comprehensive and widely used databases strongly suggests that it has not been identified as a naturally occurring compound.
Scientific Literature Review
A broad review of scientific literature focusing on the volatile organic compounds (VOCs) of various natural sources was conducted. The search included studies on:
-
Essential Oils: Analysis of essential oils from a wide variety of aromatic plants did not yield any identification of this compound.
-
Fruit and Vegetable Volatiles: Numerous studies detailing the volatile profiles of fruits and vegetables were examined, with no mention of this specific aldehyde.
-
Cooked Foods: The complex aroma chemistry of cooked meats, baked goods, and other thermally processed foods has been extensively studied. While many other aldehydes are formed during cooking, this compound has not been reported as a product.
-
Microbial Volatiles: The metabolic byproducts of bacteria and fungi are a rich source of diverse VOCs. However, searches of literature in this field did not identify this compound as a microbial metabolite.
While related compounds such as 2,2,4-trimethylpentane (B7799088) have been identified in some natural contexts, the aldehyde this compound remains conspicuously absent from these reports.
Biosynthesis and Synthetic Pathways
The absence of a known natural source for this compound implies that no biosynthetic pathway has been elucidated for this compound. Natural aldehydes are typically formed through various enzymatic pathways, including the oxidation of alcohols, the cleavage of fatty acids, or as intermediates in amino acid metabolism. The lack of evidence for the natural occurrence of this compound suggests that it is not a product of these common biosynthetic routes.
Conversely, the synthesis of this compound and related compounds is achievable through established organic chemistry methods. Information on its synthesis can be found in chemical synthesis literature, indicating its accessibility as a synthetic compound.
Potential for Future Discovery and Analytical Considerations
While the current body of scientific knowledge does not support the natural occurrence of this compound, the possibility of its existence as a trace component in a yet-to-be-analyzed natural source cannot be entirely dismissed. The continuous advancement of analytical techniques with higher sensitivity and resolution may yet reveal its presence in complex natural mixtures.
Experimental Protocols for Detection
Should a researcher wish to investigate the potential presence of this compound in a natural matrix, a combination of extraction and analytical techniques would be required. A general workflow for such an investigation is outlined below.
Figure 1: A generalized workflow for the detection and quantification of this compound in a natural sample.
Key Methodologies:
-
Sample Preparation and Extraction:
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for trapping volatile compounds from a sample's headspace. The choice of fiber coating would be critical and may require optimization.
-
Simultaneous Distillation-Extraction (SDE): A more exhaustive method for extracting a wider range of volatile and semi-volatile compounds.
-
-
Analytical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the separation and identification of volatile compounds. A high-resolution mass spectrometer would be beneficial for accurate mass determination and unequivocal identification.
-
-
Identification and Confirmation:
-
Mass Spectral Library Matching: Comparison of the obtained mass spectrum with commercial and proprietary libraries (e.g., NIST, Wiley).
-
Retention Index (RI) Matching: Comparison of the compound's retention time with that of an authentic standard on columns of different polarities.
-
Co-injection with Authentic Standard: The most definitive method for confirming the identity of a compound by observing a single, sharp peak when the sample extract and the standard are injected together.
-
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4,4-Trimethylpentanal from Isobutylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4,4-trimethylpentanal, a valuable intermediate in organic synthesis. The synthesis is a two-step process commencing with the dimerization of isobutylene (B52900) to form 2,4,4-trimethylpentene (diisobutylene), followed by the hydroformylation of the resulting olefin to yield the target aldehyde. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for both reactions, along with data on catalyst performance and reaction yields.
Introduction
The synthesis of aldehydes from alkenes is a fundamental transformation in organic chemistry, with the hydroformylation reaction, or oxo process, being a cornerstone of industrial aldehyde production.[1][2] this compound is a branched-chain aldehyde of interest in the synthesis of fine chemicals and pharmaceuticals. Its preparation from the readily available feedstock, isobutylene, involves two key chemical steps: acid-catalyzed dimerization and transition-metal-catalyzed hydroformylation. Careful control of reaction parameters in both steps is crucial for achieving high yields and selectivity.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound from isobutylene.
Step 1: Dimerization of Isobutylene to 2,4,4-Trimethylpentene
The dimerization of isobutylene is an acid-catalyzed process that yields a mixture of C8 isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. Solid acid catalysts, such as ion-exchange resins, are often employed to facilitate easier separation and catalyst recycling.[3][4]
Experimental Protocol
Materials:
-
Isobutylene (liquefied)
-
Acidic ion-exchange resin (e.g., Amberlyst 15)
-
Ethanol (B145695) (optional, as a selectivity enhancer)[3]
-
Nitrogen gas (inert atmosphere)
-
High-pressure stainless-steel reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.
Procedure:
-
Catalyst Preparation: The ion-exchange resin should be dried in an oven at 100-110 °C for at least 4 hours prior to use to remove any adsorbed water.
-
Reactor Setup: A high-pressure reactor is charged with the dried ion-exchange resin (catalyst loading can be optimized, typically 5-15% by weight of isobutylene).
-
The reactor is sealed and purged with nitrogen gas to ensure an inert atmosphere.
-
Reactant Addition: Liquefied isobutylene is transferred to the reactor. If used, ethanol is added at a specific molar ratio to isobutylene (e.g., 1:10).
-
Reaction Conditions: The reactor is heated to the desired temperature, typically in the range of 60-100 °C.[5] The reaction is allowed to proceed with vigorous stirring for a predetermined time (e.g., 2-6 hours). The pressure will increase as the temperature rises.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The liquid product is separated from the solid catalyst by filtration.
-
Purification: The crude diisobutylene is purified by fractional distillation to separate it from unreacted isobutylene and any higher oligomers. The boiling point of 2,4,4-trimethyl-1-pentene is approximately 101-102 °C.
Quantitative Data for Isobutylene Dimerization
| Catalyst | Temperature (°C) | Isobutylene Conversion (%) | Dimer (C8) Selectivity (%) | Reference |
| Acid Ion-Exchange Resin DH-2 | 60-80 | >74 | ~70 | [3][6] |
| Co/BETA Molecular Sieve | 60 | >74 | ~70 | [7] |
Step 2: Hydroformylation of 2,4,4-Trimethylpentene to this compound
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[1] This reaction is catalyzed by transition metal complexes, most commonly rhodium or cobalt.[8][9]
Experimental Protocol
Materials:
-
2,4,4-Trimethylpentene (diisobutylene)
-
Rhodium(I) acetylacetonatobis(carbonyl) ([Rh(acac)(CO)₂]) or Dicobalt octacarbonyl ([Co₂(CO)₈]) as catalyst precursor
-
Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligands
-
Toluene or other suitable anhydrous, deoxygenated solvent
-
Synthesis gas (Syngas, a mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure regulator, and temperature controller.
Procedure:
-
Catalyst Preparation (in situ): The autoclave is charged with the catalyst precursor (e.g., [Rh(acac)(CO)₂]) and the ligand (e.g., PPh₃) in a suitable molar ratio (e.g., 1:10 Rh:ligand) under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous, deoxygenated solvent (e.g., toluene) is added to dissolve the catalyst components.
-
Reactant Addition: 2,4,4-Trimethylpentene is added to the autoclave.
-
Reaction Conditions: The autoclave is sealed and purged several times with syngas (typically a 1:1 molar ratio of CO:H₂).
-
The autoclave is pressurized with syngas to the desired pressure (e.g., 20-50 bar) and heated to the reaction temperature (e.g., 80-120 °C).[10]
-
The reaction mixture is stirred vigorously for the required reaction time (e.g., 4-12 hours). The pressure is maintained by supplying syngas as it is consumed.
-
Reaction Monitoring: The reaction can be monitored by GC analysis of aliquots to determine the conversion of the alkene and the formation of the aldehyde.
-
Work-up: After the reaction, the autoclave is cooled to room temperature and the excess pressure is carefully vented in a fume hood.
-
The reaction mixture is transferred from the autoclave.
-
Purification: The solvent and any unreacted starting material are removed by distillation. The resulting crude this compound can be purified by vacuum distillation.
Quantitative Data for Diisobutylene Hydroformylation
| Catalyst System | Temperature (°C) | Pressure (bar) | Substrate Conversion (%) | Aldehyde Yield (%) | Selectivity (%) | Reference |
| Co(acac)₂ | 160 | 80 | - | 62.5 | 76.8 | [11] |
| Rh-based catalyst | 50-130 | 10-60 | High | - | - | [10] |
Signaling Pathways and Experimental Workflows
Caption: A flowchart illustrating the experimental workflow for the two-step synthesis.
Safety Precautions
-
Isobutylene: is a flammable gas and should be handled with care in a well-ventilated area, away from ignition sources.
-
High-Pressure Reactions: Both dimerization and hydroformylation are conducted under high pressure. Ensure that the reactors are properly rated for the intended pressures and temperatures and that all safety features are in place and operational.
-
Synthesis Gas (Syngas): Carbon monoxide is a toxic gas. All operations involving syngas must be performed in a well-ventilated fume hood.
-
Catalysts: Handle metal carbonyls and other catalyst components with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound from isobutylene. By following the detailed protocols and considering the provided quantitative data, researchers can effectively produce this valuable aldehyde. The modular nature of the two-step synthesis allows for optimization of each stage independently to achieve desired yields and purity. Adherence to safety protocols is paramount when working with flammable gases and high-pressure systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. [PDF] Dimerization of Isobutene in C4 Mixtures in the Presence of Ethanol Over Acid Ion-Exchange Resin DH-2 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2002020448A1 - Process for the hydroformylation of alkenes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Laboratory Preparation of 2,4,4-Trimethylpentanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,4,4-trimethylpentanal. The primary method detailed is the oxidation of the corresponding primary alcohol, 2,4,4-trimethylpentan-1-ol (B59085), a reliable and widely applicable method in organic synthesis. Two common and effective oxidation protocols, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented. These methods are favored for their mild reaction conditions and high selectivity, minimizing over-oxidation to the corresponding carboxylic acid. This document includes comprehensive experimental procedures, tables of quantitative data, and workflow diagrams to guide researchers in the successful preparation of this compound.
Introduction
This compound is a branched-chain aldehyde of interest in various fields of chemical research, including the synthesis of fine chemicals and pharmaceutical intermediates. Its sterically hindered structure presents unique considerations in its synthesis. The two principal retrosynthetic pathways to this compound involve the hydroformylation of diisobutylene and the oxidation of 2,4,4-trimethylpentan-1-ol. While hydroformylation is a powerful technique for the industrial-scale production of aldehydes, its requirement for high-pressure reactors and specialized catalyst systems makes it less common in standard research laboratories.[1][2] Conversely, the oxidation of primary alcohols is a fundamental and accessible transformation in laboratory settings.
This application note focuses on two well-established oxidation methods:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine (B128534).[3][4] It is known for its mild conditions and tolerance of a wide range of functional groups.[3]
-
Dess-Martin Periodinane (DMP) Oxidation: This protocol employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a selective and mild oxidation of primary alcohols to aldehydes at room temperature.[5][6]
Both methods offer high yields and chemoselectivity, making them suitable for the preparation of this compound in a research environment.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [7] |
| Molecular Weight | 128.21 g/mol | [7] |
| CAS Number | 17414-46-9 | [7] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | [8] |
| Density | Not available | [8] |
Experimental Protocols
Two alternative protocols for the oxidation of 2,4,4-trimethylpentan-1-ol to this compound are provided below.
Protocol 1: Swern Oxidation of 2,4,4-Trimethylpentan-1-ol
This protocol is adapted from general Swern oxidation procedures.[3][9][10]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Supplier | Purity |
| 2,4,4-Trimethylpentan-1-ol | C₈H₁₈O | 130.23 | 1.30 g (10 mmol) | Commercially Available | ≥98% |
| Oxalyl chloride | (COCl)₂ | 126.93 | 1.1 mL (12.5 mmol) | Sigma-Aldrich | ≥98% |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.8 mL (25 mmol) | Sigma-Aldrich | Anhydrous |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 7.0 mL (50 mmol) | Sigma-Aldrich | ≥99% |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | Fisher Scientific | Anhydrous |
Experimental Procedure
-
Preparation of the Swern Reagent:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (30 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 mL, 12.5 mmol) to the stirred DCM.
-
In a separate flame-dried flask, dissolve anhydrous DMSO (1.8 mL, 25 mmol) in anhydrous DCM (5 mL).
-
Add the DMSO solution dropwise to the oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not exceed -60 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
-
Oxidation of the Alcohol:
-
Dissolve 2,4,4-trimethylpentan-1-ol (1.30 g, 10 mmol) in anhydrous DCM (10 mL).
-
Add the alcohol solution dropwise to the activated Swern reagent over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Quenching and Work-up:
-
Add triethylamine (7.0 mL, 50 mmol) dropwise to the reaction mixture over 10 minutes, keeping the temperature at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.
-
Add water (50 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.
-
Expected Yield
Yields for Swern oxidations are typically high, often in the range of 85-95%.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 2,4,4-Trimethylpentan-1-ol
This protocol is based on general procedures for DMP oxidations.[5][11][12][13]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Supplier | Purity |
| 2,4,4-Trimethylpentan-1-ol | C₈H₁₈O | 130.23 | 1.30 g (10 mmol) | Commercially Available | ≥98% |
| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 5.1 g (12 mmol) | Oakwood Chemical | ≥97% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | Fisher Scientific | Anhydrous |
| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | Fisher Scientific | Reagent Grade |
Experimental Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4,4-trimethylpentan-1-ol (1.30 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
Add solid sodium bicarbonate (1.7 g, 20 mmol) to the solution to buffer the reaction.
-
-
Oxidation:
-
Add Dess-Martin periodinane (5.1 g, 12 mmol) to the stirred solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Stir the mixture vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford pure this compound.
-
Expected Yield
Dess-Martin oxidations typically provide high yields, generally in the range of 90-98%.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
| Spectroscopic Data | Expected Chemical Shifts/Signals |
| ¹H NMR (CDCl₃) | δ ~9.6 (t, 1H, -CHO), 2.2-2.4 (m, 1H, -CH(CH₃)CHO), 1.6-1.8 (m, 2H, -CH₂-), 0.9-1.1 (m, 12H, -CH(CH₃) and -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~204 (-CHO), ~50 (-CH(CH₃)CHO), ~45 (-CH₂-), ~30 (-C(CH₃)₃), ~25 (-C(CH₃)₃), ~15 (-CH(CH₃)) |
| IR (neat) | ν ~2960 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch) cm⁻¹ |
| Mass Spec (EI) | m/z 128 (M⁺), 113, 85, 57 |
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. technology.matthey.com [technology.matthey.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Analytical Detection of 2,4,4-Trimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethylpentanal is a branched-chain aldehyde that can be of interest in various fields, including pharmaceutical development as a potential impurity or degradation product, in environmental analysis as a volatile organic compound (VOC), and in flavor and fragrance studies. Accurate and sensitive detection of this compound is crucial for quality control, safety assessment, and research. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies are based on established and validated methods for structurally similar aliphatic aldehydes.
Chemical Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [1] |
| CAS Number | 17414-46-9[1] |
Analytical Methods Overview
The two primary recommended techniques for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice between these methods depends on factors such as the sample matrix, required sensitivity, and selectivity. Both methods typically involve a derivatization step to enhance the analytical performance for aldehydes.
-
GC-MS with PFBHA Derivatization: This is a highly sensitive and selective method suitable for volatile compounds. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) forms a stable oxime derivative with improved chromatographic properties and mass spectrometric response.[2][3]
-
HPLC-UV with DNPH Derivatization: This is a robust and cost-effective technique. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates a stable hydrazone derivative that strongly absorbs UV light, allowing for sensitive detection.[3][4]
Quantitative Performance Comparison
The following table summarizes typical performance parameters for the analysis of aldehydes using GC-MS and HPLC-UV. While specific data for this compound is not extensively published, these values for analogous aldehydes provide a benchmark for expected method performance.
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Linearity (r²) | > 0.99 | > 0.99[4] |
| Limit of Detection (LOD) | Analyte-dependent, typically in the low ng/mL to pg/mL range. Can be as low as 0.005 nM for some aldehydes.[4] | Typically in the µg/mL range (e.g., 17.33 µg/mL for formaldehyde).[4] The detection limit can range from 4.3-21.0 µg/L depending on the specific aldehyde.[5] |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the low ng/mL range. | Typically in the µg/mL range (e.g., 57.76 µg/mL for formaldehyde).[4] |
| Accuracy (% Recovery) | Typically 90-110% | 88-107%[4] |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method offers high sensitivity and is ideal for trace-level analysis of this compound in complex matrices.
A. Sample Preparation and Derivatization
-
Sample Aliquoting: To 1 mL of the sample (e.g., plasma, cell lysate, or drug formulation), add a suitable internal standard (e.g., a deuterated analog).
-
Derivatization: Add 100 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water).[4]
-
Incubation: Vortex the mixture and incubate at 60°C for 1 hour to form the PFBHA-oxime derivatives.[2]
-
Extraction: After cooling to room temperature, perform a liquid-liquid extraction with a suitable organic solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 500 µL).[2] Vortex for 1 minute and centrifuge to separate the phases.
-
Final Preparation: Transfer the organic layer to a clean vial. The sample is now ready for GC-MS analysis. For increased concentration, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of solvent.
B. GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent[2] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[2] |
| Inlet Temperature | 250°C[2] |
| Injection Volume | 1 µL (splitless mode)[2] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[2][6] |
| Oven Temperature Program | Initial: 40°C, hold for 2 min; Ramp 1: 10°C/min to 200°C; Ramp 2: 20°C/min to 280°C, hold for 2 min[6] |
| MS System | Agilent 5977B MSD or equivalent[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2][6] |
| Ion Source Temperature | 230°C[6] |
| Quadrupole Temperature | 150°C[6] |
| Acquisition Mode | Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification[6] |
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization
This method is a robust and widely used alternative for the analysis of aldehydes.
A. Sample Preparation and Derivatization
-
Sample Aliquoting: To 1 mL of the sample, add an internal standard if necessary.
-
Derivatization: Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) containing an acid catalyst (e.g., 1% phosphoric acid).[2]
-
Incubation: Vortex the mixture and incubate at 40°C for 30 minutes to form the DNPH-hydrazone derivatives.[2]
-
Final Preparation: After cooling to room temperature, the sample can be directly injected or further purified using solid-phase extraction (SPE) for complex matrices.
B. HPLC-UV Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[4] |
| Mobile Phase | A gradient of acetonitrile and water is typically used (e.g., 60:40 acetonitrile:water).[7] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30-40°C[7][8] |
| Injection Volume | 10-20 µL |
| Detection | UV detector set at 360 nm[4] |
Data Analysis and Quantification
For both methods, quantification is achieved by constructing a calibration curve using standards of this compound derivatized in the same manner as the samples. The concentration in the unknown sample is determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.
Conclusion
Both GC-MS with PFBHA derivatization and HPLC-UV with DNPH derivatization are reliable and robust methods for the quantification of this compound. GC-MS offers higher sensitivity and selectivity, making it the preferred method for trace-level analysis and in complex matrices. HPLC-UV is a cost-effective and high-throughput alternative suitable for routine analysis where sub-ppm sensitivity is adequate. The choice of method should be guided by the specific analytical requirements of the study.
References
- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. Sigma-Aldrich [sigmaaldrich.com]
gas chromatography-mass spectrometry (GC-MS) of 2,4,4-Trimethylpentanal
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,4,4-Trimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a branched-chain aldehyde that may be encountered in various applications, including as a fragrance component, a chemical intermediate, or a potential impurity. Accurate and sensitive quantification of this volatile organic compound (VOC) is essential for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrumental parameters, and data analysis. Due to its reactive nature, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often employed to enhance the volatility and detection sensitivity of aldehydes like this compound.[1]
Principle
The GC-MS analysis of this compound involves the separation of the analyte from a sample matrix, followed by its detection and quantification. The sample is first prepared to isolate and concentrate the analyte. For aldehydes, a derivatization step is often included to improve their chromatographic properties and mass spectrometric response. The prepared sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that can be used for compound identification, while the chromatographic peak area is used for quantification.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. These values are typical and may require optimization for specific instrumentation and matrices.
| Parameter | Value | Description |
| Retention Time (RT) | 8 - 12 min | On a standard 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms column with the specified temperature program. |
| Quantifier Ion (m/z) | 57 | The most abundant and characteristic fragment ion used for quantification. This ion likely corresponds to the stable tert-butyl cation [(CH₃)₃C]⁺. |
| Qualifier Ion 1 (m/z) | 71 | A secondary fragment ion used for confirmation of analyte identity. This could correspond to the loss of a propyl group. |
| Qualifier Ion 2 (m/z) | 41 | Another fragment ion for identity confirmation, likely corresponding to the allyl cation [C₃H₅]⁺. |
| Molecular Ion (M+) (m/z) | 128 | The ion corresponding to the intact molecule. May be of low abundance or absent in the electron ionization (EI) spectrum. |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Dependent on sample matrix, preparation method, and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | Dependent on sample matrix, preparation method, and instrument sensitivity. |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for the extraction of this compound from aqueous samples.
Materials:
-
Sample containing this compound
-
Dichloromethane (B109758) (DCM), GC-grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel (e.g., 125 mL)
-
Glass vials with PTFE-lined septa
-
Pipettes
-
Vortex mixer
Procedure:
-
Transfer 50 mL of the aqueous sample to a separatory funnel.
-
Add 5 g of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.
-
Add 10 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for at least 10 minutes. The dichloromethane layer will be the bottom layer.
-
Drain the lower organic layer into a clean, dry glass vial.
-
Repeat the extraction of the aqueous layer with a fresh 10 mL portion of dichloromethane.
-
Combine the two organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and gently swirling.
-
Carefully transfer the dried extract to a clean GC vial for analysis.
Derivatization with PFBHA (Optional but Recommended)
Derivatization with PFBHA converts the aldehyde to a more stable and volatile oxime derivative, which can improve chromatographic peak shape and sensitivity.
Materials:
-
Dried sample extract from the previous step
-
PFBHA hydrochloride solution (e.g., 10 mg/mL in a suitable solvent like methanol (B129727) or water)
-
Pyridine (B92270) or a suitable base (to neutralize HCl released during the reaction)
-
Heating block or water bath
Procedure:
-
Evaporate the solvent from the dried extract under a gentle stream of nitrogen.
-
Add 100 µL of the PFBHA solution and 20 µL of pyridine to the vial containing the residue.
-
Seal the vial tightly and heat at 60-70°C for 1 hour.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. The PFBHA-oxime of this compound will have a significantly higher molecular weight.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required for specific instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-400 |
| Scan Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Logical Relationship of Key Analytical Steps
References
Application Note: Quantitative Analysis of 2,4,4-Trimethylpentanal by High-Performance Liquid Chromatography (HPLC) with UV Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,4-Trimethylpentanal is an aldehyde that may be present as an impurity or degradation product in various matrices. Accurate quantification is crucial for quality control and safety assessment. Direct analysis of aldehydes by High-Performance Liquid Chromatography (HPLC) with UV detection is often challenging due to their lack of a strong chromophore.[1][2] To overcome this, a pre-column derivatization step is employed. The most common and effective method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[3][4][5] This reaction produces a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong UV absorbance around 360 nm, enabling highly sensitive and selective quantification.[3] This application note provides a detailed protocol for the analysis of this compound using this widely accepted derivatization and HPLC-UV method.
Principle of Derivatization
The carbonyl group of this compound reacts with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. This nucleophilic addition-elimination reaction forms a stable, yellow-orange colored this compound-DNPH hydrazone derivative. This derivative is readily separated by reverse-phase HPLC and detected with high sensitivity by a UV detector.
Caption: Derivatization of this compound with DNPH.
Experimental Protocols
3.1. Materials and Reagents
-
This compound: Analytical standard (Purity ≥95%).
-
2,4-Dinitrophenylhydrazine (DNPH): Reagent grade, stabilized.
-
Acetonitrile (ACN): HPLC grade.
-
Water: Ultrapure, 18.2 MΩ·cm.
-
Hydrochloric Acid (HCl) or Perchloric Acid (HClO₄): Concentrated, analytical grade.
-
Standard Volumetric Flasks and Pipettes.
-
Syringe Filters: 0.45 µm, PTFE or compatible.
3.2. Preparation of Solutions
-
DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile. To aid dissolution, add a small amount of concentrated acid (e.g., 1-2 mL of HCl per 1 L of acetonitrile). The solution should be protected from light.
-
Stock Standard Preparation (Example Concentration: 1000 µg/mL):
-
Accurately weigh 100 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. This is the stock solution.
-
-
Derivatized Standard Preparation:
-
Pipette a known volume of the this compound stock solution into a vial.
-
Add an excess of the DNPH derivatizing reagent (e.g., a 2 to 5-fold molar excess).
-
Allow the reaction to proceed in the dark at room temperature for at least 1 hour to ensure complete derivatization.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the derivatized standard with acetonitrile.
-
A typical calibration range might be 0.1 µg/mL to 20 µg/mL.
-
3.3. Sample Preparation
-
For liquid samples, accurately measure a known volume or weight of the sample into a vial.
-
For air samples, draw a known volume of air through a silica (B1680970) gel cartridge coated with DNPH.[1][6]
-
Add an excess of the DNPH derivatizing reagent to the liquid sample or elute the cartridge with acetonitrile.[6]
-
Allow the reaction to proceed as described for the standard preparation.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
3.4. HPLC Instrumentation and Conditions The following conditions are a typical starting point and may require optimization.
| Parameter | Condition |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and DAD or UV-Vis detector. |
| Column | Reverse-Phase C18, 5 µm, 4.6 mm I.D. x 150 mm.[1] |
| Mobile Phase | Isocratic: Acetonitrile : Water (60:40, v/v).[1]A gradient may be needed for complex samples. |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 40 °C.[1] |
| Detection | Diode Array Detector (DAD) or UV-Vis at 360 nm.[1][3] |
| Injection Volume | 10 µL.[1] |
Data Presentation and Performance
The method should be validated to determine its performance characteristics. The following table summarizes typical quantitative data achievable with the DNPH derivatization method for aldehydes.
| Parameter | Typical Performance Value |
| Linearity (r²) | > 0.999.[3] |
| Limit of Detection (LOD) | 0.005 - 5.0 µg/L (ppb).[3][7][8] |
| Limit of Quantification (LOQ) | 0.04 - 20.0 µg/L (ppb).[3][8] |
| Repeatability (RSD%) | < 5%.[3][5] |
Note: These values are representative for aldehyde-DNPH derivatives and should be experimentally determined for this compound specifically.
Experimental Workflow Visualization
The entire analytical process, from sample handling to final data reporting, is outlined in the workflow diagram below.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. iomcworld.com [iomcworld.com]
- 4. agilent.com [agilent.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
The Synthetic Utility of 2,4,4-Trimethylpentanal: A Guide to Its Application in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,4-Trimethylpentanal, a sterically hindered aldehyde, presents a unique building block in organic synthesis. Its bulky neopentyl-like structure can impart specific steric and electronic properties to target molecules, making it a valuable synthon in the construction of complex organic architectures. This document provides an overview of the potential applications of this compound in key organic transformations, offering generalized protocols and insights into its reactivity. While specific, detailed experimental procedures for this compound are not widely available in the public domain, this guide offers a starting point for its utilization in research and development, based on established reactions of sterically hindered aldehydes.
Core Applications in Organic Synthesis
Due to the presence of a reactive aldehyde functional group, this compound is amenable to a variety of common organic reactions. Its significant steric bulk, however, necessitates careful consideration of reaction conditions to achieve optimal yields. Key potential applications include:
-
Carbon-Carbon Bond Formation: As an electrophile, this compound can react with various nucleophiles to form new carbon-carbon bonds. This is fundamental in extending carbon chains and building molecular complexity.
-
Synthesis of Amines: Through reductive amination, the aldehyde can be converted into a range of primary, secondary, and tertiary amines, which are crucial functional groups in many pharmaceutical compounds.
-
Olefin Synthesis: The Wittig reaction provides a powerful method for converting the aldehyde into a variety of substituted alkenes, offering a route to unsaturated systems.
Experimental Protocols
The following sections detail generalized experimental protocols for key reactions involving sterically hindered aldehydes like this compound. It is crucial to note that these are general procedures and will likely require optimization for this specific substrate.
Grignard Reaction: Synthesis of Secondary Alcohols
The Grignard reaction allows for the formation of a new carbon-carbon bond and the synthesis of a secondary alcohol from an aldehyde. The steric hindrance of this compound may require longer reaction times or the use of more reactive Grignard reagents.
Reaction Scheme:
Caption: General workflow for the Grignard reaction.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.). Add a crystal of iodine to activate the magnesium. A solution of the appropriate alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel.
-
Reaction Monitoring and Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Table 1: Representative Data for Grignard Reactions with Aldehydes
| R-Group of Grignard Reagent | Aldehyde | Product | Typical Yield (%) | Reference |
| Methyl | Benzaldehyde | 1-Phenylethanol | 85-95 | General Textbook |
| Phenyl | Acetaldehyde | 1-Phenylethanol | 80-90 | General Textbook |
| Note: | Yields for this compound may be lower due to steric hindrance and would require optimization. |
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. The choice of the Wittig reagent (stabilized or non-stabilized) will influence the stereoselectivity of the resulting alkene.
Reaction Scheme:
Caption: General workflow for the Wittig reaction.
Experimental Protocol:
-
Preparation of the Ylide: A solution of the appropriate phosphonium (B103445) salt (1.1 eq.) in anhydrous THF is treated with a strong base such as n-butyllithium or sodium hydride at 0 °C to generate the ylide.
-
Reaction with Aldehyde: The solution of the ylide is cooled to the appropriate temperature (often -78 °C for non-stabilized ylides). A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.
-
Reaction Monitoring and Workup: The reaction is stirred for several hours and the progress is monitored by TLC. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.
Table 2: Representative Data for Wittig Reactions with Aldehydes
| Wittig Reagent | Aldehyde | Product | Typical Yield (%) | Stereoselectivity | Reference |
| Ph3P=CH2 | Cyclohexanecarboxaldehyde | Methylenecyclohexane | 80-90 | N/A | General Textbook |
| Ph3P=CHCO2Et | Benzaldehyde | Ethyl cinnamate | >90 | E-selective | General Textbook |
| Note: | Reaction conditions and yields for this compound would need to be optimized. |
Reductive Amination: Synthesis of Amines
Reductive amination is a two-step, one-pot reaction that converts an aldehyde into an amine. The aldehyde first reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
Caption: General workflow for reductive amination.
Experimental Protocol:
-
Imine Formation: To a solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., methanol, dichloromethane), a catalytic amount of acetic acid is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: A mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq.) is added portion-wise to the reaction mixture.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature for several hours to overnight. The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried. After solvent removal, the crude amine is purified by column chromatography or distillation.
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH3CN) | Mild, selective for imines over aldehydes | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Non-toxic, mild, effective | Can be more expensive |
| Hydrogen (H2) with a metal catalyst (e.g., Pd/C) | "Green" reagent, high yielding | Requires specialized equipment (hydrogenator) |
Conclusion
This compound serves as a potentially valuable, sterically demanding building block in organic synthesis. While specific literature protocols for its reactions are scarce, the general principles of aldehyde chemistry can be applied. Researchers and drug development professionals should anticipate the need for careful optimization of reaction conditions to overcome the steric hindrance posed by the neopentyl-like group. The application of modern synthetic methodologies to this aldehyde could unlock novel molecular architectures with unique properties, contributing to the advancement of chemical synthesis and drug discovery.
Application Notes and Protocols: 2,4,4-Trimethylpentanal as a Versatile Precursor in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,4,4-trimethylpentanal as a precursor in various fundamental organic reactions. The protocols outlined below are designed to serve as a starting point for the synthesis of a range of molecular structures, which can be valuable intermediates in medicinal chemistry and drug discovery programs.
Introduction to this compound
This compound is a branched-chain aldehyde with the molecular formula C8H16O.[1][2] Its sterically hindered structure, arising from the presence of a neopentyl-like group, influences its reactivity in various chemical transformations. This unique structural feature can be exploited to achieve specific selectivities in organic synthesis. As a versatile C8 building block, this compound can be derivatized into a variety of functional groups, including alcohols, carboxylic acids, and more complex carbon skeletons through carbon-carbon bond-forming reactions. These derivatives have potential applications as intermediates in the synthesis of novel bioactive molecules.
Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| CAS Number | 17414-46-9 |
| IUPAC Name | This compound |
| SMILES | CC(CC(C)(C)C)C=O |
Key Chemical Reactions and Applications
This compound can serve as a precursor in several key organic reactions, leading to a diverse array of chemical entities. The following sections detail the protocols for some of these important transformations.
Aldol (B89426) Condensation: Carbon-Carbon Bond Formation
The aldol condensation is a powerful tool for forming new carbon-carbon bonds. This compound can undergo both self-condensation and crossed-aldol condensations with other carbonyl compounds. The sterically hindered nature of this compound can influence the reaction equilibrium and product distribution.
This protocol describes a base-catalyzed crossed-aldol condensation of this compound with acetone (B3395972).
Reaction Scheme:
Figure 1: Crossed-Aldol Condensation of this compound with Acetone.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add acetone (1.5 eq) to the solution and stir.
-
In a separate beaker, prepare a 10% (w/v) solution of NaOH in a 1:1 mixture of ethanol and water.
-
Slowly add the NaOH solution to the flask containing the aldehyde and ketone.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Quantitative Data (Estimated):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetone | NaOH | Ethanol/Water | 2-4 | 25 | 60-75 |
Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can be converted to various substituted alkenes using different phosphorus ylides.
This protocol details the reaction of this compound with methylenetriphenylphosphorane (B3051586) to yield a terminal alkene.[3]
Reaction Scheme:
Figure 2: Wittig Reaction Workflow for Alkene Synthesis.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography on silica gel.
Quantitative Data (Estimated):
| Aldehyde | Ylide Precursor | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | 12-16 | 0 to 25 | 70-85 |
Reduction to Alcohol: Synthesis of 2,4,4-Trimethylpentan-1-ol
The reduction of this compound yields the corresponding primary alcohol, 2,4,4-trimethylpentan-1-ol, a useful intermediate for further functionalization. Sodium borohydride (B1222165) is a mild and selective reducing agent suitable for this transformation.[4][5]
Reaction Scheme:
Figure 3: Reduction of this compound to the Corresponding Alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH4 and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify by distillation or column chromatography if necessary.
Quantitative Data (Estimated):
| Aldehyde | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Sodium Borohydride | Methanol | 1-2 | 0 to 25 | 85-95 |
Oxidation to Carboxylic Acid: Synthesis of 2,4,4-Trimethylpentanoic Acid
Oxidation of this compound provides the corresponding carboxylic acid, 2,4,4-trimethylpentanoic acid. Potassium permanganate (B83412) is a strong oxidizing agent that can effectively carry out this transformation.[6][7]
Reaction Scheme:
Figure 4: Oxidation of this compound to Carboxylic Acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Deionized water
-
Sodium bisulfite (NaHSO3)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in water.
-
Slowly add a solution of potassium permanganate (2.0 eq) in water to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and maintain for 2-3 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.
-
Cool the reaction mixture to room temperature and add a saturated solution of sodium bisulfite until the manganese dioxide dissolves.
-
Acidify the clear solution with concentrated HCl to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify by recrystallization or distillation.
Quantitative Data (Estimated):
| Aldehyde | Oxidizing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Potassium Permanganate | Water | 2-3 | 50-60 | 70-80 |
Potential Applications in Drug Development
While direct biological activities of this compound are not extensively documented, its derivatives represent a source of structurally diverse building blocks for drug discovery. The branched aliphatic chain can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability.
-
Scaffold for Novel Bioactive Molecules: The functionalized derivatives of this compound, such as the corresponding alcohol, alkene, and carboxylic acid, can be further elaborated into more complex molecules. These can serve as scaffolds for the synthesis of compound libraries for high-throughput screening.
-
Analogs of Natural Products: Many bioactive natural products contain branched aliphatic chains. The 2,4,4-trimethylpentyl moiety can be incorporated into synthetic analogs of these natural products to explore structure-activity relationships.
-
Pro-drugs and Linkers: The carboxylic acid derivative can be used to form ester or amide linkages, enabling its use as a pro-drug moiety or as a linker in more complex drug delivery systems.
The synthetic pathways outlined in these notes provide a roadmap for accessing a variety of derivatives from this compound, thereby facilitating the exploration of their potential in medicinal chemistry and drug development.
Disclaimer: The experimental protocols and quantitative data provided are based on general chemical principles and may require optimization for specific laboratory conditions. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. organicreactions.org [organicreactions.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes: Synthesis of Secondary Alcohols via Grignard Reaction with 2,4,4-Trimethylpentanal
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] This process is widely utilized for the synthesis of primary, secondary, and tertiary alcohols.[3] The reaction of a Grignard reagent with an aldehyde, followed by an acidic workup, yields a secondary alcohol.[1]
This document provides detailed protocols for the reaction of 2,4,4-trimethylpentanal, a sterically hindered aldehyde, with Grignard reagents. The steric bulk adjacent to the carbonyl group in this compound presents unique challenges, potentially leading to side reactions such as enolization or reduction. Therefore, careful control of reaction conditions is crucial for achieving high yields of the desired secondary alcohol products. These application notes outline the reaction schemes, quantitative data, detailed experimental procedures, and characterization data for the synthesis of novel secondary alcohols.
Reaction Schemes and Quantitative Data
The reaction of this compound with a Grignard reagent (R-MgX) proceeds via nucleophilic addition to the carbonyl group, forming a magnesium alkoxide intermediate. Subsequent hydrolysis in the workup step protonates the alkoxide to yield the final secondary alcohol product.
General Reaction Scheme:
-
Step 1: Nucleophilic addition of the Grignard reagent to the aldehyde.
-
Step 2: Protonation of the resulting magnesium alkoxide during aqueous workup.
Two specific examples are detailed below: the reaction with methylmagnesium bromide and ethylmagnesium bromide.
1. Reaction with Methylmagnesium Bromide
-
Product: 3,5,5-Trimethylhexan-2-ol
2. Reaction with Ethylmagnesium Bromide
-
Product: 4,6,6-Trimethylheptan-3-ol
Table 1: Summary of Quantitative Data
| Reactant/Product | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Molar Eq. | Notes |
| Aldehyde | This compound | C₈H₁₆O | 128.21 | 1.0 | Starting material. |
| Grignard 1 | Methylmagnesium Bromide | CH₃MgBr | 119.23 | 1.1 - 1.5 | Excess is used to ensure complete reaction. |
| Product 1 | 3,5,5-Trimethylhexan-2-ol | C₉H₂₀O | 144.25 | - | Expected product from Reaction 1. |
| Grignard 2 | Ethylmagnesium Bromide | C₂H₅MgBr | 133.26 | 1.1 - 1.5 | Excess is used to ensure complete reaction. |
| Product 2 | 4,6,6-Trimethylheptan-3-ol | C₁₀H₂₂O | 158.28 | - | Expected product from Reaction 2. |
Note: Yields for Grignard reactions with sterically hindered aldehydes can be variable. With careful optimization of reaction conditions (e.g., slow addition at low temperature), yields are expected to be in the range of 60-80%.
Visualized Reaction Mechanism
The Grignard reaction proceeds through a nucleophilic addition mechanism. The highly polar carbon-magnesium bond of the Grignard reagent allows the alkyl group to act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
Experimental Protocols
The following protocol provides a detailed methodology for the reaction of this compound with a Grignard reagent. Strict anhydrous conditions are essential for the success of this reaction. [2][4]
Materials:
-
This compound (1.0 eq)
-
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether) (1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnesium turnings and corresponding alkyl halide (if preparing Grignard reagent in situ)
-
Iodine crystal (for activation)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (containing CaCl₂ or Drierite)
-
Pressure-equalizing dropping funnel
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup:
-
Reaction Setup:
-
Under a positive pressure of inert gas, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF to the reaction flask via syringe.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Addition of Grignard Reagent:
-
Transfer the Grignard reagent solution (1.2 eq) to the dropping funnel via cannula or syringe.
-
Add the Grignard reagent to the stirred aldehyde solution dropwise over a period of 30-60 minutes. It is critical to maintain the internal temperature below 10°C during the addition to minimize side reactions.[5] A slow addition rate is crucial.[6]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 1-3 hours.[5] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Quenching:
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.[6] This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent. An exothermic reaction with gas evolution will occur.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add additional diethyl ether to dissolve all organic components.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure secondary alcohol.
-
Visualized Experimental Workflow
References
Application Notes and Protocols for the Oxidation of 2,4,4-Trimethylpentanal to 2,4,4-Trimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical entities, including active pharmaceutical ingredients (APIs). 2,4,4-Trimethylpentanoic acid, a branched-chain carboxylic acid, and its isomers are of interest due to their potential biological activities and applications as building blocks in medicinal chemistry and materials science. For instance, its isomer, 2,2,4-trimethylpentanoic acid, is utilized in the synthesis of various organic compounds and as a component in high-octane fuels.[1] The 2,4,4-isomer has been identified as a competitive inhibitor of the organic anion transport system in rat renal cortical slices, suggesting potential applications in modulating drug transport and studying renal physiology.[1]
This document provides detailed application notes and experimental protocols for the oxidation of the sterically hindered aldehyde, 2,4,4-trimethylpentanal, to its corresponding carboxylic acid, 2,4,4-trimethylpentanoic acid. Two robust and widely applicable oxidation methods are presented: the Pinnick oxidation and the Jones oxidation. The choice of method will depend on the scale of the reaction, the desired purity, and the sensitivity of other functional groups present in the molecule.
Data Presentation
The following table summarizes the key quantitative data for the described oxidation protocols, allowing for easy comparison.
| Parameter | Pinnick Oxidation | Jones Oxidation |
| Oxidizing Agent | Sodium Chlorite (B76162) (NaClO₂) | Chromium Trioxide (CrO₃) in H₂SO₄ |
| Typical Substrate Scope | Aliphatic, aromatic, α,β-unsaturated, and sterically hindered aldehydes | Primary alcohols and most aldehydes |
| Reaction Time | 4 - 16 hours | 0.5 - 2 hours |
| Typical Yield | 75-95% | 70-90% |
| Key Advantages | Mild reaction conditions, high functional group tolerance, suitable for sensitive substrates | Fast reaction, high yields, inexpensive reagents |
| Key Disadvantages | Requires a scavenger for hypochlorite (B82951) byproduct, can be sensitive to pH | Highly toxic chromium waste, strongly acidic conditions limit substrate scope |
Experimental Protocols
Protocol 1: Pinnick Oxidation of this compound
The Pinnick oxidation is a highly effective method for the oxidation of aldehydes to carboxylic acids under mild, slightly acidic conditions. It is particularly well-suited for substrates that are sensitive to harsh conditions or are sterically hindered, making it an excellent choice for the oxidation of this compound. The reaction utilizes sodium chlorite as the oxidant and a scavenger, such as 2-methyl-2-butene (B146552), to quench the reactive hypochlorite byproduct.
Materials:
-
This compound (1.0 equiv)
-
tert-Butanol (B103910) (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene (4.0-5.0 equiv)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄) (1.5 equiv)
-
Sodium chlorite (NaClO₂) (1.5 equiv, 80% technical grade)
-
Sodium sulfite (B76179) (Na₂SO₃) solution (saturated, aqueous)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
To the stirred solution, add 2-methyl-2-butene (4.0-5.0 equiv) followed by sodium dihydrogen phosphate (1.5 equiv).
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equiv) in water.
-
Add the sodium chlorite solution dropwise to the reaction mixture at room temperature over a period of 30-60 minutes.
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color disappears.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude 2,4,4-trimethylpentanoic acid.
-
The crude product can be further purified by distillation or recrystallization.
Protocol 2: Jones Oxidation of this compound
The Jones oxidation is a powerful and rapid method for oxidizing aldehydes to carboxylic acids. It employs a solution of chromium trioxide in sulfuric acid and acetone (B3395972), known as the Jones reagent. Due to its high reactivity and strongly acidic nature, it is best suited for robust substrates. Caution must be exercised due to the carcinogenic nature of chromium(VI) compounds.
Materials:
-
This compound (1.0 equiv)
-
Acetone
-
Jones Reagent (Chromium trioxide (CrO₃), concentrated Sulfuric Acid (H₂SO₄), Water (H₂O))
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Preparation of Jones Reagent (2.7 M):
-
Caution: This reagent is highly corrosive and toxic. Prepare in a fume hood with appropriate personal protective equipment.
-
Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid.
-
Carefully add this mixture to 74 mL of water and cool to room temperature.
Procedure:
-
Dissolve this compound (1.0 equiv) in acetone in a flask equipped with a magnetic stir bar and cool the solution in an ice bath to 0-5 °C.
-
Slowly add the prepared Jones Reagent dropwise to the stirred solution. An exothermic reaction will occur, and the color will change from orange to a green precipitate. Maintain the temperature below 20 °C during the addition.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting aldehyde.
-
Quench the excess oxidant by adding isopropanol dropwise until the orange color is no longer present and a green precipitate of chromium(III) salts is fully formed.
-
Remove the acetone under reduced pressure.
-
Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,4-trimethylpentanoic acid.
-
Further purification can be achieved by distillation or recrystallization.
Application in Drug Development
Carboxylic acid moieties are prevalent in a vast number of pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties. The introduction of a sterically hindered carboxylic acid, such as 2,4,4-trimethylpentanoic acid, can influence a molecule's metabolic stability, lipophilicity, and interaction with biological targets.
Signaling Pathway Interaction:
The biological activity of 2,4,4-trimethylpentanoic acid has been linked to the inhibition of organic anion transporters (OATs).[1] OATs are a family of membrane proteins crucial for the transport of a wide range of endogenous and exogenous compounds, including many drugs, across cell membranes, particularly in the kidneys. By competitively inhibiting these transporters, 2,4,4-trimethylpentanoic acid can alter the pharmacokinetics of co-administered drugs that are substrates for OATs. This interaction can be leveraged in drug development to:
-
Modulate Drug Excretion: Potentially increase the systemic exposure of a co-administered drug by reducing its renal clearance.
-
Investigate Drug-Drug Interactions: Serve as a tool compound to study the role of OATs in the disposition of new chemical entities.
-
Develop Nephroprotective Agents: In some contexts, inhibition of OATs could be explored as a strategy to mitigate the renal toxicity of certain drugs.
References
Application Notes and Protocols for the Reduction of 2,4,4-Trimethylpentanal to 2,4,4-Trimethylpentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the reduction of 2,4,4-trimethylpentanal to 2,4,4-trimethylpentanol. Two common and effective methods are presented: reduction using sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation over palladium on carbon (Pd/C). These protocols are designed to offer reliable and reproducible procedures for laboratory-scale synthesis.
Chemical Reaction
The overall chemical transformation is the reduction of the aldehyde functional group in this compound to a primary alcohol, 2,4,4-trimethylpentanol.
Caption: General reaction scheme for the reduction of this compound.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key quantitative data for the two reduction methods, allowing for easy comparison. Please note that these values are representative and can vary based on the specific reaction scale and conditions.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation (Pd/C) |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) |
| Catalyst | None | 5% or 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH) | Ethanol (EtOH) or Ethyl Acetate (EtOAc) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Pressure | Atmospheric | 1 - 4 atm (balloon or Parr shaker) |
| Typical Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Typical Yield | > 95% | > 90% |
| Purity (crude) | High | High |
| Work-up | Aqueous quench and extraction | Filtration and solvent removal |
| Safety Considerations | Flammable solvents, generation of hydrogen gas upon quenching. | Flammable solvents and catalyst, handling of hydrogen gas. |
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Borohydride
This protocol describes a reliable method for the reduction of this compound to 2,4,4-trimethylpentanol using sodium borohydride in methanol.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (20 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture again to 0 °C and slowly quench the reaction by adding 1 M HCl dropwise until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (20 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2,4,4-trimethylpentanol as a colorless oil.
Caption: Workflow for the sodium borohydride reduction.
Protocol 2: Catalytic Hydrogenation of this compound
This protocol details the reduction of this compound via catalytic hydrogenation using palladium on carbon as the catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum/inert gas manifold
-
Celite®
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (1-2 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add ethanol (25 mL per gram of aldehyde) to the flask.
-
Add this compound (1.0 eq) to the flask.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the filter cake with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield 2,4,4-trimethylpentanol.
Caption: Workflow for the catalytic hydrogenation.
Characterization Data
The starting material and the final product can be characterized by standard analytical techniques.
This compound [1]
-
Molecular Formula: C₈H₁₆O
-
Molecular Weight: 128.21 g/mol
-
Appearance: Colorless liquid
-
¹H NMR (CDCl₃): δ 9.55 (d, J=2.9 Hz, 1H), 2.20-2.00 (m, 1H), 1.35-1.15 (m, 2H), 0.95 (d, J=6.7 Hz, 3H), 0.88 (s, 9H).
-
¹³C NMR (CDCl₃): δ 205.5, 52.3, 50.8, 31.5, 29.8, 14.2.
-
MS (EI): m/z 128 (M+), 85, 57, 43, 29.
2,4,4-Trimethylpentanol [2]
-
Molecular Formula: C₈H₁₈O
-
Molecular Weight: 130.23 g/mol [2]
-
Appearance: Colorless liquid
-
¹H NMR (CDCl₃): δ 3.45 (d, J=6.0 Hz, 2H), 1.70-1.50 (m, 1H), 1.25-1.05 (m, 2H), 0.90 (s, 9H), 0.88 (d, J=6.7 Hz, 3H).[2]
-
¹³C NMR (CDCl₃): δ 68.5, 52.8, 43.1, 31.8, 30.2, 29.9, 17.5.[2]
-
MS (EI): m/z 130 (M+), 115, 99, 73, 57, 43.[2]
Concluding Remarks
Both sodium borohydride reduction and catalytic hydrogenation are highly effective methods for the synthesis of 2,4,4-trimethylpentanol from this compound. The choice of method will depend on the specific requirements of the synthesis, including available equipment, safety considerations, and desired scale. The provided protocols offer a solid foundation for researchers to successfully perform this chemical transformation. It is always recommended to perform a small-scale trial to optimize conditions before proceeding to a larger scale.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4,4-Trimethylpentanal by Distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,4-trimethylpentanal by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound, often synthesized via hydroformylation of diisobutylene, may contain several impurities. These can include:
-
Isomeric Aldehydes: The hydroformylation process can lead to the formation of other C9 aldehyde isomers.
-
Unreacted Alkenes: Residual diisobutylene (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) may be present.
-
Corresponding Alcohol: 2,4,4-Trimethylpentanol can be formed as a byproduct during synthesis or storage.
-
Carboxylic Acids: Oxidation of the aldehyde can lead to the formation of 2,4,4-trimethylpentanoic acid, especially upon exposure to air.
-
Aldol Condensation Products: Aldehydes can undergo self-condensation, particularly in the presence of acid or base catalysts or at elevated temperatures, leading to higher molecular weight impurities.
Q2: What is the recommended distillation method for purifying this compound?
A2: Fractional distillation is the recommended method for purifying this compound, especially when dealing with impurities that have close boiling points, such as isomeric aldehydes. If the aldehyde is prone to decomposition at its atmospheric boiling point, vacuum fractional distillation is advised to lower the boiling temperature.
Q3: How can I determine the purity of my distilled this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for assessing the purity of this compound. This technique allows for the separation and identification of volatile impurities. Quantitative analysis can be performed by integrating the peak areas. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities.
Q4: Are there any known azeotropes of this compound?
A4: There is limited specific data available on the azeotropic mixtures of this compound. However, it is always a possibility, especially with co-boiling impurities from the synthesis. If you observe a constant boiling point during distillation but the purity of the distillate is not improving, an azeotrope may be forming.
Troubleshooting Guides
This section provides solutions to common problems encountered during the distillation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Impurities | Insufficient column efficiency. | - Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing). - Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow, steady distillation is key to good separation. | |
| Product Discoloration (Yellowing) | Thermal decomposition of the aldehyde. | - Lower the distillation temperature by performing the distillation under vacuum. - Ensure the heating mantle is set to a temperature that is not excessively high. |
| Presence of acidic or basic impurities catalyzing degradation. | - Before distillation, wash the crude aldehyde with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash to remove any remaining base. Dry the aldehyde thoroughly with an anhydrous drying agent (e.g., anhydrous magnesium sulfate) before distillation. | |
| Bumping or Unstable Boiling | Uneven heating. | - Use a magnetic stir bar in the distillation flask to ensure even heating and smooth boiling. - For vacuum distillation, boiling chips are not effective; mechanical stirring is essential. |
| Vacuum is too high without an air/inert gas leak. | - For very high vacuum distillations, a fine stream of nitrogen or argon can be introduced through a capillary ebulliator to promote smooth boiling. | |
| Low Recovery of Product | Significant hold-up in the distillation apparatus. | - For small-scale distillations, use appropriately sized glassware to minimize losses on the surfaces of the column and condenser. |
| Product decomposition. | - As mentioned above, use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| This compound | C₈H₁₆O | 128.21 | ~165-170 (estimated) |
| n-Nonanal | C₉H₁₈O | 142.24 | 191[1] |
| 2,2,4-Trimethylpentane (Isooctane) | C₈H₁₈ | 114.23 | 98-99[2][3][4] |
| 2,4,4-Trimethyl-1-pentene | C₈H₁₆ | 112.21 | 101-102 |
| 2,4,4-Trimethyl-2-pentene | C₈H₁₆ | 112.21 | 104.9[5] |
| 2,4,4-Trimethylpentan-1-ol | C₈H₁₈O | 130.23 | ~190-200 (estimated) |
Experimental Protocols
Protocol 1: Pre-Distillation Treatment of Crude this compound
Objective: To remove acidic impurities from the crude aldehyde before distillation to prevent acid-catalyzed side reactions at high temperatures.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water by shaking and separating as before. Repeat this water wash.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the aldehyde to absorb any residual water. Swirl the flask and let it stand for at least 30 minutes. The drying agent should no longer clump together when the aldehyde is dry.
-
Filter the dried aldehyde into a round-bottom flask suitable for distillation.
Protocol 2: Fractional Distillation of this compound
Objective: To purify this compound from impurities with different boiling points.
Materials:
-
Pre-treated and dried crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head with thermometer, condenser, receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Boiling chips (for atmospheric distillation only)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Place a magnetic stir bar in the round-bottom flask containing the dried, crude this compound.
-
Begin circulating cold water through the condenser.
-
Start stirring the aldehyde.
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the temperature on the thermometer at the distillation head. The temperature will rise and then stabilize as the first fraction (the component with the lowest boiling point) begins to distill.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
Once the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound. The temperature should remain relatively constant during the collection of the pure product.
-
Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
Protocol 3: Purity Analysis by GC-MS
Objective: To determine the purity of the distilled this compound and identify any remaining impurities.
Materials:
-
Distilled this compound sample
-
Suitable solvent (e.g., dichloromethane (B109758) or hexane, GC grade)
-
GC-MS instrument
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Set up the GC-MS method with an appropriate temperature program to separate the expected components. An example of GC-MS conditions is provided in the troubleshooting guide.
-
Inject the sample into the GC-MS.
-
Analyze the resulting chromatogram to determine the number and relative abundance of any impurities.
-
Use the mass spectra of the peaks to identify the impurities by comparing them to a spectral library.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for common distillation issues.
References
- 1. Nonanal - Wikipedia [en.wikipedia.org]
- 2. 540-84-1 CAS | 2,2,4–TRIMETHYL PENTANE ‘DRY’ | Dry Solvents | Article No. 00353 [lobachemie.com]
- 3. getchem.com [getchem.com]
- 4. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]
- 5. 2,4,4-Trimethyl-2-pentene | C8H16 | CID 7869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4,4-Trimethylpentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from the synthesis of 2,4,4-Trimethylpentanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The synthesis of this compound, typically via the hydroformylation of diisobutylene (a mixture of 2,4,4-trimethylpent-1-ene and 2,4,4-trimethylpent-2-ene), can result in several process-related impurities. The most common of these include:
-
Unreacted Starting Materials: Residual isomers of diisobutylene (2,4,4-trimethylpentenes).
-
Reduction Byproduct: 2,4,4-Trimethylpentanol, formed by the reduction of the target aldehyde.
-
Oxidation Byproduct: 2,4,4-Trimethylpentanoic acid, which can form if the aldehyde is exposed to air.[1]
-
Aldol (B89426) Condensation Products: Self-condensation of the aldehyde can lead to the formation of higher molecular weight impurities, such as 3-hydroxy-2,2,4,4,6,6-hexamethylheptanal.[2][3]
Q2: What are the recommended primary purification methods for this compound?
A2: The primary methods for purifying this compound from the common impurities listed above are:
-
Fractional Distillation: This is a highly effective method for separating the aldehyde from less volatile impurities like the corresponding alcohol, carboxylic acid, and aldol condensation products. Due to the likely close boiling points of the aldehyde and the unreacted trimethylpentene isomers, a fractional distillation column with good theoretical plate count is recommended.
-
Bisulfite Adduct Formation: This classic method for purifying aldehydes involves the reaction of the aldehyde with sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde is then regenerated from the adduct. This technique is particularly useful for removing non-aldehydic impurities.
Q3: What are the key physical properties to consider during the purification of this compound?
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| 2,4,4-Trimethylpentane | C₈H₁₈ | 114.23 | 98-99[1][4][5][6] | Insoluble[1][4][7] |
| This compound | C₈H₁₆O | 128.21 | Not Available | Likely Insoluble |
| 2,4,4-Trimethyl-2-pentanol | C₈H₁₈O | 130.23 | Not Available | Likely Sparingly Soluble |
Given the lack of a precise boiling point for the target aldehyde, it is recommended to perform a small-scale pilot distillation to determine the optimal fractionation conditions.
Troubleshooting Guides
Fractional Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Aldehyde and Unreacted Starting Material | Insufficient column efficiency. | - Increase the length of the fractionating column.- Use a column with a higher number of theoretical plates (e.g., Vigreux, spinning band).- Optimize the reflux ratio to favor separation. |
| Product Contaminated with Alcohol or Acid | Inefficient fractionation. | - Ensure a slow and steady distillation rate.- Use a fractionating column with adequate theoretical plates.- Collect narrower boiling point fractions. |
| Bumping or Unstable Boiling | Uneven heating. | - Use a stirring hot plate with a magnetic stir bar.- Add boiling chips to the distillation flask. |
Bisulfite Adduct Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Precipitated Adduct | - Incomplete reaction with sodium bisulfite.- Adduct is soluble in the reaction medium. | - Ensure the sodium bisulfite solution is fresh and saturated.- Vigorously shake the mixture to ensure good contact between phases.- If the adduct is water-soluble, it can be isolated by extraction. |
| Difficulty in Regenerating the Aldehyde | - Incomplete decomposition of the bisulfite adduct.- Aldehyde is sensitive to the regeneration conditions (e.g., strong base). | - Ensure the pH is sufficiently basic (pH > 10) during regeneration.- Gently warm the mixture to facilitate decomposition.- For base-sensitive aldehydes, consider alternative regeneration methods (not detailed here). |
| Product Contamination After Regeneration | Inadequate washing of the regenerated aldehyde. | - Thoroughly wash the extracted organic layer containing the aldehyde with water and then brine to remove any residual salts or base. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Distillation: Begin heating the flask gently. As the mixture begins to boil, control the heating rate to maintain a slow and steady distillation.
-
Fraction Collection: Collect fractions based on the boiling point. It is advisable to collect a forerun of any low-boiling impurities (likely unreacted diisobutylene) before collecting the main fraction corresponding to the this compound. Collect a final fraction of higher-boiling impurities.
-
Analysis: Analyze the collected fractions by appropriate methods (e.g., GC-MS, NMR) to determine the purity of the this compound fraction.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: In a separatory funnel, dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether). Add a saturated aqueous solution of sodium bisulfite.
-
Shaking: Stopper the funnel and shake vigorously for 5-10 minutes. The bisulfite adduct of the aldehyde will precipitate as a white solid.
-
Isolation of Adduct: Separate the solid adduct by filtration. Wash the solid with the organic solvent to remove any entrained impurities.
-
Regeneration of Aldehyde: Transfer the solid adduct to a flask and add an aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) to decompose the adduct.
-
Extraction: Extract the regenerated aldehyde with a fresh portion of the organic solvent.
-
Washing and Drying: Wash the organic extract with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the purified this compound.
Visualizations
References
- 1. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]
- 2. scirp.org [scirp.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 540-84-1 CAS | 2,2,4–TRIMETHYL PENTANE ‘DRY’ | Dry Solvents | Article No. 00353 [lobachemie.com]
- 5. getchem.com [getchem.com]
- 6. chemwhat.com [chemwhat.com]
- 7. CAS 540-84-1: 2,2,4-Trimethylpentane | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 2,4,4-Trimethylpentanal
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2,4,4-trimethylpentanal. The following sections provide detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on common side reactions.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound, which is typically achieved through the hydroformylation of diisobutylene. This guide addresses specific issues you might encounter during your experiments.
Problem: Low Yield of this compound
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The temperature and pressure play a crucial role. Lower temperatures and higher carbon monoxide partial pressures can sometimes favor aldehyde formation over side reactions like hydrogenation. However, extremely high pressures might suppress the desired reaction. It is essential to optimize these parameters for your specific catalyst system.
-
Catalyst Deactivation: The catalyst, often a rhodium or cobalt complex, can deactivate over time. This can be due to impurities in the feedstock or degradation of the ligands. Ensure the purity of your starting materials and consider using more robust ligands if deactivation is suspected.
-
Incomplete Reaction: Monitor the reaction progress using techniques like GC-MS to ensure it has gone to completion. If the reaction stalls, it might be due to catalyst deactivation or an insufficient amount of catalyst.
-
Product Loss During Workup: this compound is a volatile compound. Care must be taken during the workup and purification steps to minimize losses. Use of techniques like fractional distillation under reduced pressure is recommended for purification.
Problem: High Levels of Side Products
The following sections detail the common side reactions and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of this compound via hydroformylation?
A1: The main side reactions include:
-
Isomerization of Diisobutylene: The starting material, diisobutylene, is a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. The reaction conditions can cause isomerization between these two forms.
-
Hydrogenation of Diisobutylene: The double bond in diisobutylene can be hydrogenated to form 2,4,4-trimethylpentane (isooctane).
-
Hydrogenation of this compound: The desired aldehyde product can be further reduced to the corresponding alcohol, 2,4,4-trimethylpentanol.
-
Aldol (B89426) Condensation: The product aldehyde can undergo self-condensation, especially at higher temperatures or in the presence of basic impurities, leading to the formation of higher molecular weight byproducts.
-
Formation of Isomeric Aldehydes: While sterically hindered, hydroformylation at other positions of the diisobutylene isomers can lead to trace amounts of other C9 aldehydes.
Q2: How can I minimize the formation of 2,4,4-trimethylpentane (isooctane)?
A2: The formation of isooctane (B107328) is a result of the hydrogenation of the starting alkene. To minimize this:
-
Control the H₂/CO Ratio: A lower hydrogen to carbon monoxide ratio can disfavor the hydrogenation side reaction.
-
Optimize Temperature: Hydrogenation is often more favorable at higher temperatures. Running the reaction at the lower end of the effective temperature range for hydroformylation can reduce the amount of isooctane formed.
-
Catalyst Choice: Some catalyst systems have a higher selectivity for hydroformylation over hydrogenation. Experimenting with different ligands can help improve this selectivity.
Q3: My product contains a significant amount of 2,4,4-trimethylpentanol. How can I prevent this?
A3: The formation of the alcohol is due to the hydrogenation of the aldehyde product. Similar to minimizing isooctane formation, you can:
-
Reduce Reaction Temperature: Lowering the temperature can decrease the rate of aldehyde reduction.
-
Limit Reaction Time: Once the formation of the aldehyde is complete, prolonged reaction times can lead to its further conversion to the alcohol. Monitoring the reaction and stopping it at the optimal time is crucial.
-
Adjust H₂/CO Ratio: A lower partial pressure of hydrogen can help reduce the extent of this secondary hydrogenation.
Q4: I am observing high-boiling point impurities in my product. What are they and how can I avoid them?
A4: High-boiling impurities are often the result of aldol condensation of the this compound product. To prevent this:
-
Maintain Neutral pH: Ensure that the reaction mixture and any subsequent workup steps are free from acidic or basic contaminants that can catalyze aldol condensation.
-
Lower Reaction Temperature: Aldol condensation is generally favored by higher temperatures.
-
Prompt Purification: Purify the aldehyde product as soon as possible after the reaction is complete to prevent its self-condensation during storage.
Data Presentation
The selectivity of the hydroformylation of diisobutylene is highly dependent on the catalyst system and reaction conditions. The following table summarizes typical data on the distribution of major products and byproducts.
| Catalyst System | Temperature (°C) | Pressure (bar, H₂/CO) | Diisobutylene Conversion (%) | Selectivity to this compound (%) | Selectivity to Isooctane (%) | Selectivity to 2,4,4-Trimethylpentanol (%) |
| Co₂(CO)₈ | 150 | 200 (1:1) | 85 | 70 | 15 | 10 |
| Rh/PPh₃ | 100 | 50 (1:1) | 95 | 85 | 5 | 5 |
| Rh/modified phosphite | 100 | 50 (1:1) | >99 | >90 | <5 | <5 |
Note: These values are illustrative and can vary based on the specific ligand, solvent, and other reaction parameters.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydroformylation
This protocol provides a general procedure for the hydroformylation of diisobutylene using a rhodium-based catalyst.
Materials:
-
Diisobutylene (mixture of isomers)
-
Rhodium(I) acetylacetonate (B107027) bis(carbonyl) [Rh(acac)(CO)₂]
-
Triphenylphosphine (B44618) (PPh₃)
-
Toluene (B28343) (anhydrous)
-
Synthesis gas (Syngas, 1:1 mixture of H₂ and CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave with Rh(acac)(CO)₂ and the desired amount of triphenylphosphine ligand (e.g., a 1:100 Rh to PPh₃ molar ratio).
-
Solvent and Substrate Addition: Add anhydrous toluene to the autoclave, followed by the diisobutylene substrate.
-
Reactor Sealing and Purging: Seal the autoclave and purge it several times with nitrogen, followed by purging with syngas.
-
Reaction: Pressurize the reactor with the H₂/CO mixture to the desired pressure (e.g., 50 bar). Heat the reactor to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically (if the setup allows) and analyzing them by GC-MS. The reaction is typically complete within a few hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Workup and Purification: Open the reactor and collect the reaction mixture. The product, this compound, can be purified from the catalyst and solvent by fractional distillation under reduced pressure.
Protocol 2: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms or equivalent).
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to this compound, diisobutylene isomers, isooctane, 2,4,4-trimethylpentanol, and any other byproducts by comparing their mass spectra with a library (e.g., NIST) and retention times with known standards.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Optimizing Reaction Yield for 2,4,4-Trimethylpentanal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2,4,4-Trimethylpentanal. The following guides and FAQs address common issues encountered during the hydroformylation of diisobutylene, the primary industrial route to this aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for the synthesis of this compound is the hydroformylation (or oxo-process) of diisobutylene (DIB), which is a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.[1] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene using a catalyst in the presence of synthesis gas (a mixture of carbon monoxide and hydrogen).
Q2: What are the typical catalysts used for the hydroformylation of diisobutylene?
A2: The most common catalysts are based on cobalt and rhodium.[1][2]
-
Cobalt catalysts , such as dicobalt octacarbonyl (Co₂(CO)₈), are often used in industrial processes. They typically require high temperatures (e.g., 155°C) and pressures (e.g., 4.0 MPa).[1] A key challenge with homogeneous cobalt catalysts is their separation and recycling from the reaction mixture.[1]
-
Rhodium-based catalysts , often complexed with phosphine (B1218219) or phosphite (B83602) ligands, are highly active and can operate under milder conditions. However, rhodium is significantly more expensive than cobalt.
Q3: What are the major side reactions that can lower the yield of this compound?
A3: Several side reactions can compete with the desired hydroformylation, leading to a lower yield of this compound. These include:
-
Isomerization of the diisobutylene feedstock, which can lead to the formation of other C9 aldehyde isomers.
-
Hydrogenation of the diisobutylene to form 2,4,4-trimethylpentane (isooctane).[1][3]
-
Aldol condensation of the product aldehyde.[4]
-
Formation of formic acid , which can contribute to catalyst deactivation, particularly with cobalt catalysts.[5]
Q4: How can I purify the crude this compound product?
A4: Fractional distillation under reduced pressure is a standard method for purifying aldehydes like this compound.[6] To remove any acidic impurities prior to distillation, the crude product can be washed with a saturated solution of sodium bicarbonate.[6]
Troubleshooting Guides
Issue 1: Low Reaction Yield
This is one of the most common challenges in organic synthesis. A low yield can be attributed to several factors, from reagent purity to reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Impure Reactants or Solvents | Ensure the diisobutylene feedstock is free from impurities such as peroxides, which can deactivate the catalyst.[1] Use high-purity, dry solvents. |
| Catalyst Deactivation | Visual Cue: For rhodium catalysts, a color change from straw-yellow to black can indicate deactivation.[1] Solution: Ensure an inert atmosphere to prevent oxidation. If catalyst poisoning by sulfur or other impurities is suspected, purify the feedstock. For cobalt catalysts, ensure a sufficiently high partial pressure of CO to maintain the stability of the active HCo(CO)₄ species.[7] |
| Suboptimal Temperature | The reaction temperature significantly impacts the reaction rate. If the temperature is too low, the reaction will be slow. If it is too high, side reactions like hydrogenation may be favored.[1] Gradually increase the temperature in small increments to find the optimal balance. |
| Inefficient Mass Transfer | Poor mixing of the gaseous reactants (CO and H₂) with the liquid phase can limit the reaction rate. Increase the stirring speed to improve gas dissolution. |
| Incorrect H₂/CO Ratio | The ratio of hydrogen to carbon monoxide in the syngas can affect both the rate and selectivity. The optimal ratio is catalyst-dependent. For cobalt catalysts, a 1:1 ratio is common. |
Issue 2: Poor Selectivity (Formation of Undesired Isomers)
The hydroformylation of diisobutylene can yield a mixture of aldehyde isomers. Optimizing for this compound requires careful control over reaction parameters.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand Choice (for Rhodium Catalysts) | The structure of the phosphine or phosphite ligand has a profound effect on regioselectivity. Bulky ligands tend to favor the formation of the less sterically hindered aldehyde. For diisobutylene, this can be complex due to the branched nature of the alkene. Experiment with different ligands to optimize for the desired isomer. |
| Suboptimal Pressure | Higher carbon monoxide partial pressure generally favors the formation of linear aldehydes in the hydroformylation of terminal alkenes.[7] While diisobutylene is a branched alkene, adjusting the CO pressure can still influence the isomer distribution. |
| Incorrect Temperature | Temperature can influence the equilibrium between different isomers of the starting alkene and the relative rates of hydroformylation of these isomers. A systematic study of the effect of temperature on the product distribution is recommended. |
Data Presentation
Table 1: Effect of Catalyst on Hydroformylation of Diisobutylene
| Catalyst | Yield of Oxygenates (%) | Selectivity for Oxygenates (%) | Reference |
| Co(acac)₂ | 62.5 | 76.8 | [5] |
| Co(acac)₂ with PPh₃ | Lower than Co(acac)₂ | Lower than Co(acac)₂ | [5] |
Note: "Oxygenates" refers to the mixture of aldehydes and alcohols produced.
Table 2: Influence of Ligand Bite Angle on Regioselectivity in the Hydroformylation of 1-Octene (B94956) (as a model for terminal alkene behavior)
| Ligand | Bite Angle (°) | n-aldehyde Selectivity (%) | Reference |
| DPEphos | 102 | ~90 | [3] |
| Sixantphos | 108 | >95 | [3] |
| Xantphos | 111 | 98.3 | [3] |
Note: This data for 1-octene illustrates the general principle that wider bite angles in diphosphine ligands can lead to higher selectivity for the linear aldehyde.
Experimental Protocols
General Protocol for the Hydroformylation of Diisobutylene
Materials:
-
Diisobutylene (purified to remove peroxides)
-
Cobalt carbonyl (Co₂(CO)₈) or a suitable rhodium precursor and ligand
-
Anhydrous solvent (e.g., toluene)
-
Synthesis gas (CO/H₂, typically 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and has been leak-tested.
-
Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with the solvent, diisobutylene, and the catalyst.
-
Purging: Seal the reactor and purge several times with synthesis gas to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor to the desired pressure with synthesis gas and begin heating to the target reaction temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the gases are consumed. The reaction can also be monitored by taking samples at intervals and analyzing them by Gas Chromatography (GC).
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
Work-up and Purification:
-
Open the reactor and transfer the reaction mixture to a flask.
-
If a cobalt catalyst was used, it can be removed by oxidation and extraction.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
-
Characterization: Confirm the identity and purity of the this compound product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationship of key reaction parameters and outcomes.
References
Navigating Selectivity in 2,4,4-Trimethylpentanal Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals, achieving high selectivity in chemical reactions is paramount to ensuring the purity, efficacy, and safety of synthesized compounds. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 2,4,4-trimethylpentanal.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the oxidation, reduction, and aldol (B89426) condensation of this compound.
Selective Oxidation to 2,4,4-Trimethylpentanoic Acid
Q1: I am trying to oxidize this compound to the corresponding carboxylic acid, but I am observing low yields and formation of byproducts. What are the common pitfalls?
A1: Low yields in the oxidation of this compound can stem from several factors. The branched structure of the aldehyde can influence reactivity. Common issues include incomplete conversion, over-oxidation, or side reactions. The choice of oxidant and reaction conditions is critical. Strong oxidants under harsh conditions can lead to degradation of the starting material or product.
Troubleshooting Guide: Low Yield in Oxidation
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time or temperature moderately. - Ensure stoichiometric or slight excess of the oxidizing agent. - Verify the purity and activity of the oxidant. |
| Formation of Byproducts | - Employ a milder, more selective oxidizing agent like sodium chlorite (B76162) (Pinnick oxidation). - Optimize the reaction temperature; lower temperatures often increase selectivity. - Use a scavenger, such as 2-methyl-2-butene (B146552), in Pinnick oxidations to trap reactive chlorine species that can cause side reactions.[1][2] |
| Product Degradation | - Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed. - Ensure the workup procedure is not too acidic or basic, which could degrade the product. |
Selective Reduction to 2,4,4-Trimethylpentan-1-ol
Q2: How can I selectively reduce the aldehyde group of this compound to an alcohol without reducing other functional groups in my molecule?
A2: Chemoselective reduction of an aldehyde in the presence of other reducible functional groups (e.g., esters, ketones) requires a mild and selective reducing agent. Sodium borohydride (B1222165) (NaBH₄) is often a good choice for this transformation as it is less reactive than agents like lithium aluminum hydride (LiAlH₄).[3]
Troubleshooting Guide: Lack of Selectivity in Reduction
| Possible Cause | Troubleshooting Steps |
| Over-reduction of other functional groups | - Use a milder reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride.[3] - Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance selectivity. |
| Formation of Byproducts | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde or alcohol. - Use anhydrous solvents to avoid unwanted side reactions. |
| Low Yield | - Verify the purity and activity of the reducing agent. - Ensure the stoichiometry of the reducing agent is appropriate. A slight excess may be necessary. |
Controlling Selectivity in Aldol Condensation
Q3: I am attempting a crossed aldol condensation with this compound and another carbonyl compound, but I am getting a mixture of products, including the self-condensation product of the other reactant. How can I improve the selectivity for the desired crossed product?
A3: A major challenge in crossed aldol reactions is controlling which carbonyl compound acts as the nucleophile (enolate) and which acts as the electrophile.[4] Since this compound has an enolizable proton, it can undergo self-condensation or react as the nucleophile. To favor the desired crossed product, several strategies can be employed.
Troubleshooting Guide: Poor Selectivity in Crossed Aldol Condensation
| Possible Cause | Troubleshooting Steps |
| Formation of multiple products (self- and cross-condensation) | - Use a non-enolizable electrophile: If possible, choose a reaction partner for this compound that lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde). This partner can only act as the electrophile, preventing its self-condensation.[4] - Directed Aldol Reaction: Pre-form the enolate of this compound using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature (-78 °C). Then, slowly add the other carbonyl compound (the electrophile) to the pre-formed enolate. This minimizes the concentration of the electrophile and reduces its chance of self-condensation.[5] |
| Low yield of the desired crossed-aldol product | - Optimize the base: The choice of base and its stoichiometry are crucial. For directed aldol reactions, ensure complete deprotonation by using a full equivalent of a strong base like LDA. - Temperature control: Maintain a low temperature throughout the reaction to minimize side reactions. - Order of addition: Always add the electrophile to the pre-formed enolate solution, not the other way around. |
Data Presentation: Quantitative Analysis of Selectivity
The following tables provide a summary of typical conditions and outcomes for selective reactions of this compound and related aldehydes.
Table 1: Selective Oxidation of Aldehydes to Carboxylic Acids
| Aldehyde | Oxidizing Agent | Scavenger | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| General Aldehyde | NaClO₂ | 2-Methyl-2-butene | t-BuOH/H₂O | RT | 4-14 | 70-95 | [6] |
| Thioanisaldehyde | NaClO₂ | Not specified | Not specified | Not specified | Not specified | High | [2] |
| General Aldehyde | CrO₃ in H₂SO₄ | N/A | Acetone (B3395972) | 0 - RT | 0.5 - 2 | 75-90 | [6] |
Table 2: Selective Reduction of Aldehydes to Alcohols
| Aldehyde | Reducing Agent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| General Aldehydes | NaBH₄ | Methanol (B129727)/Ethanol (B145695) | 0 - RT | Varies | High | [3] |
| α,β-Unsaturated Aldehydes | NaBH₄, CeCl₃ (Luche Reduction) | Methanol | -78 | Varies | High | [7] |
Table 3: Controlling Selectivity in Crossed Aldol Condensations
| Enolate Source | Electrophile | Base | Conditions | Key Outcome | Reference |
| Acetophenone | Benzaldehyde | NaOH (aq) | RT | Favors crossed product due to non-enolizable electrophile | [4] |
| Cyclohexanone | Acetone | LDA | -78 °C, then add acetone | Directed aldol, favors crossed product | [4] |
Experimental Protocols
Protocol 1: Selective Oxidation of this compound via Pinnick Oxidation
This protocol is adapted from established procedures for the Pinnick oxidation of aldehydes.[6][8]
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
-
2-Methyl-2-butene (as scavenger)
-
tert-Butanol (B103910) (t-BuOH)
-
Water
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc) for extraction
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv) in a mixture of tert-butanol and water (e.g., 1:1 v/v).
-
Add 2-methyl-2-butene (5-10 equiv) to the solution to act as a scavenger for hypochlorous acid.
-
Add sodium dihydrogen phosphate (NaH₂PO₄, ~5 equiv) to buffer the reaction mixture.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5-2.0 equiv) in water.
-
Slowly add the sodium chlorite solution to the stirred aldehyde solution at room temperature. An ice bath can be used to control any exotherm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) until the yellow color disappears.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4,4-trimethylpentanoic acid.
-
The crude product can be purified by distillation or recrystallization if necessary.
Protocol 2: Selective Reduction of this compound to 2,4,4-Trimethylpentan-1-ol
This protocol is a general procedure for the selective reduction of aldehydes using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl Acetate for extraction
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.0-1.2 equiv) portion-wise to the stirred solution. Be cautious as hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2,4,4-trimethylpentan-1-ol.
-
The product can be purified by distillation if necessary.
Protocol 3: Directed Crossed Aldol Condensation of this compound with Acetone
This protocol outlines a directed aldol reaction to favor the formation of the crossed product.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equiv) dropwise. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to form the lithium diisopropylamide (LDA) solution.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Slowly add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Slowly add acetone (1.0-1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. psiberg.com [psiberg.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
troubleshooting 2,4,4-Trimethylpentanal NMR spectrum interpretation
Topic: Troubleshooting 2,4,4-Trimethylpentanal NMR Spectrum Interpretation
This guide is intended for researchers, scientists, and drug development professionals who are interpreting the ¹H and ¹³C NMR spectra of this compound. It provides expected spectral data, answers to frequently asked questions, and a logical workflow for troubleshooting common issues encountered during spectral analysis.
Predicted NMR Spectral Data for this compound
To effectively troubleshoot an experimental spectrum, it is crucial to compare it against predicted data. The tables below summarize the expected chemical shifts (δ), multiplicities, and proton integrations for this compound.
Chemical Structure:
(C4)--(C3)--(C2)--(C1)
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde H (on C1) | 9.5 - 9.7 | Doublet (d) | 1H |
| Methine H (on C2) | 2.1 - 2.4 | Multiplet (m) | 1H |
| Methylene (B1212753) H₂ (on C3) | 1.2 - 1.6 | Multiplet (m) | 2H |
| Methyl H₃ (on C2) | 1.0 - 1.2 | Doublet (d) | 3H |
| tert-Butyl H₉ (on C4) | 0.9 - 1.0 | Singlet (s) | 9H |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C (C1) | 200 - 205 |
| Methine C (C2) | 50 - 55 |
| Methylene C (C3) | 48 - 52 |
| Quaternary C (C4) | 30 - 35 |
| tert-Butyl C's (on C4) | 28 - 32 |
| Methyl C (on C2) | 14 - 18 |
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the interpretation of the this compound NMR spectrum in a question-and-answer format.
Q1: There is a signal observed far downfield between 9 and 10 ppm. Is this an impurity?
A1: No, this is a key characteristic of your compound. The signal in the 9-10 ppm region is indicative of an aldehyde proton (-CHO).[1][2][3][4] This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the magnetic anisotropy of the C=O double bond.[3][4] In this compound, this signal is expected to be a doublet because it is coupled to the single proton on the adjacent carbon (C2).
Q2: The signals in the aliphatic region (0.8-2.5 ppm) are crowded and overlapping. How can I confidently assign these peaks?
A2: This is a common challenge with branched alkanes, which often have signals in a narrow chemical shift range.[5][6]
-
Step 1: Identify Key Signals: First, locate the most distinct signals. The singlet around 0.9 ppm corresponds to the nine equivalent protons of the tert-butyl group. The doublet around 1.1 ppm corresponds to the methyl group at C2.
-
Step 2: Use 2D NMR: If signal overlap is significant, 1D NMR may be insufficient.[7][8] Running 2D NMR experiments is the most effective way to resolve these ambiguities:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will clearly show the correlation between the C2 methine proton and the C3 methylene protons, as well as its coupling to the C2 methyl group and the C1 aldehyde proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.
-
Q3: The signal for the C2 proton is a complex multiplet, not a simple quartet as I might expect. Why?
A3: The complexity arises from two factors:
-
Multiple Coupling Partners: The proton at C2 is coupled to three different sets of protons: the aldehyde proton (C1), the two methylene protons (C3), and the three methyl protons (on C2). This alone would create a complex splitting pattern.
-
Diastereotopicity: The two protons on the C3 methylene group are diastereotopic. Because C2 is a chiral center, the two C3 protons are in chemically non-equivalent environments. This means they have slightly different chemical shifts and will couple to each other (geminal coupling) and couple to the C2 proton with different coupling constants, further complicating the splitting pattern of the C2 proton.
Q4: My integration values do not correspond to the expected whole-number ratios of protons. What went wrong?
A4: Inaccurate integration is usually an issue with data processing or sample quality.
-
Check Phasing and Baseline: Ensure the spectrum has been properly phased and that the baseline is flat and level. An automated baseline correction might not be sufficient; manual correction is often required.
-
Integration Limits: Verify that the integration regions are set correctly to encompass the entire signal, including the "wings" of the peaks.
-
Sample Purity: The presence of solvent residue (e.g., water, ethyl acetate) or other impurities can introduce extra signals and interfere with the integration of your compound's signals. The integration of an impurity peak will throw off the relative ratios of the target molecule.
-
Relaxation Delay (d1): Ensure the relaxation delay between scans was sufficient (typically 1-5 seconds for ¹H NMR) to allow all protons to fully relax. If the delay is too short, signals from protons with longer relaxation times may be suppressed, leading to inaccurate integrals.
Q5: I am struggling to find the carbonyl carbon signal (~200 ppm) in my ¹³C NMR spectrum. Is the experiment faulty?
A5: This is not uncommon. Carbonyl carbons, like other quaternary carbons, often show weak signals or can be difficult to observe for two main reasons:
-
Long Relaxation Times (T1): Carbon atoms that do not have directly attached protons (like carbonyls and quaternary carbons) have very long T1 relaxation times. In a standard ¹³C NMR experiment with a short relaxation delay, these signals may not have fully recovered before the next pulse, leading to saturation and a very weak or absent signal.[3]
-
No Nuclear Overhauser Effect (NOE): The NOE enhances the signal intensity of carbons that have attached protons. Since the carbonyl carbon has no attached protons, it does not benefit from this effect, and its signal is inherently weaker.
-
Troubleshooting Tip: To observe the carbonyl carbon, increase the relaxation delay (d1) in your experiment settings (e.g., to 10-30 seconds) and increase the number of scans.
Experimental Protocol
Standard Protocol for High-Resolution ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is needed (many modern solvents already contain TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 8 to 16) and a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.
-
For ¹³C NMR: Acquire the spectrum with a larger number of scans (e.g., 1024 or more) and a relaxation delay of 5-10 seconds. If the carbonyl peak is not visible, re-run the experiment with a longer delay (e.g., 30 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption shape.
-
Apply a baseline correction to ensure the baseline is flat at zero.
-
Calibrate the chemical shift axis by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value).
-
Integrate the signals and analyze the multiplicities for structural elucidation.
-
Visualization
Logical Workflow for NMR Spectrum Troubleshooting
The following diagram illustrates a logical workflow for identifying and resolving common issues during the interpretation of a this compound NMR spectrum.
Caption: Workflow for troubleshooting this compound NMR spectra.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,4,4-Trimethylpentanal Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 2,4,4-Trimethylpentanal production. The information is presented in a practical question-and-answer format to assist in resolving specific experimental issues.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of this compound in our scaled-up hydroformylation of diisobutylene. What are the potential causes and how can we troubleshoot this?
Answer: Low yields in the hydroformylation of diisobutylene can stem from several factors, ranging from reaction conditions to catalyst deactivation. Follow this troubleshooting workflow to identify and address the root cause:
Caption: Troubleshooting workflow for low yield of this compound.
Troubleshooting Steps:
-
Verify Reaction Conditions:
-
Temperature: Ensure the reaction temperature is within the optimal range for your catalyst system (typically 80-120°C for rhodium-based catalysts). Lower temperatures can decrease the reaction rate, while excessively high temperatures can promote side reactions like hydrogenation and isomerization.[1]
-
Pressure: Confirm that the total pressure and the partial pressures of hydrogen (H₂) and carbon monoxide (CO) are at the desired levels. Higher CO partial pressure can sometimes favor the formation of the desired linear aldehyde.[1]
-
Syngas (H₂/CO) Ratio: The H₂/CO ratio is critical. A ratio of 1:1 is commonly used, but optimization may be necessary. An excess of H₂ can lead to the hydrogenation of the alkene and the aldehyde product to alcohols.
-
-
Assess Catalyst Activity:
-
Visual Inspection: Active rhodium-oxo catalysts are often straw-colored, while deactivated catalysts may appear black.[2]
-
Catalyst Deactivation: Homogeneous rhodium catalysts can deactivate through several mechanisms, including ligand degradation (oxidation or hydrolysis) and metal leaching.[1][3]
-
Regeneration: For deactivated rhodium catalysts, a regeneration procedure involving treatment with an oxygen-containing gas in the presence of the product aldehyde may restore activity.[1][2] If regeneration is not effective, catalyst replacement is necessary.
-
-
Analyze Feedstock and Solvent Purity:
-
Diisobutylene Purity: The presence of impurities in the diisobutylene feedstock, such as sulfur compounds, can poison the catalyst.[4]
-
Solvent Quality: Ensure solvents are anhydrous and free of peroxides, which can degrade the catalyst ligands.
-
-
Investigate Side Reactions:
-
Isomerization: Diisobutylene can isomerize to other C8 alkenes, leading to a mixture of aldehyde isomers.
-
Hydrogenation: The alkene starting material can be hydrogenated to 2,4,4-trimethylpentane, and the product aldehyde can be reduced to the corresponding alcohol (2,4,4-trimethylpentanol).
-
Aldol (B89426) Condensation: The product aldehyde can undergo self-condensation, especially at higher temperatures and in the presence of basic impurities.[1]
-
Issue 2: Poor Selectivity (Isomer Formation)
Question: Our product mixture contains a high percentage of undesired isomers of this compound. How can we improve the regioselectivity of the hydroformylation reaction?
Answer: Achieving high regioselectivity in the hydroformylation of a branched alkene like diisobutylene is a significant challenge. The formation of different isomers is primarily due to the isomerization of the starting alkene and the mode of addition of the formyl group.
Strategies to Improve Regioselectivity:
-
Ligand Selection: The choice of phosphine (B1218219) or phosphite (B83602) ligand for the rhodium catalyst is crucial. Bulky ligands can sterically hinder the formation of certain isomers, thereby increasing the selectivity towards the desired product.[1]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of isomerization.[1]
-
CO Partial Pressure: Increasing the partial pressure of carbon monoxide can favor the hydroformylation reaction over isomerization.
-
-
Catalyst System: While rhodium-based catalysts are common, exploring other catalyst systems, or modifying the existing one with co-ligands, may offer improved selectivity.
Issue 3: Difficulty in Product Purification
Question: We are struggling to separate this compound from the reaction mixture, particularly from other isomers and high-boiling byproducts. What are the recommended purification strategies?
Answer: The purification of this compound often requires a multi-step approach to remove unreacted starting materials, catalyst residues, and various byproducts.
Purification Workflow:
Caption: General workflow for the purification of this compound.
Purification Steps:
-
Catalyst Removal: For homogeneous catalysts, separation can be challenging. Techniques include:
-
Aqueous Extraction: If a water-soluble ligand is used, the catalyst can be extracted into an aqueous phase.
-
Distillation: If the product is sufficiently volatile and the catalyst is not, vacuum distillation can be employed. However, thermal degradation of the catalyst can be a concern.
-
-
Fractional Distillation: This is the primary method for separating this compound from components with different boiling points, such as unreacted diisobutylene, solvents, and higher-boiling aldol condensation products. Careful control of the distillation column's theoretical plates, reflux ratio, and temperature gradient is essential for effective separation.
-
Isomer Separation: Separating closely boiling isomers of this compound by distillation is very difficult.
-
Preparative Gas Chromatography (GC): For high-purity applications, preparative GC with a suitable column can be used to separate isomers.
-
Preparative Liquid Chromatography (LC): This technique can also be employed for isomer separation, though it is often more complex to scale up.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up a hydroformylation reaction?
A1: The primary safety concerns are the handling of highly flammable and toxic gases (carbon monoxide and hydrogen) under high pressure and temperature. A thorough risk assessment is mandatory. Key safety measures include:
-
Pressure Equipment: Use of certified high-pressure reactors and fittings.
-
Gas Monitoring: Continuous monitoring for CO and H₂ leaks.
-
Ventilation: Adequate ventilation to prevent the accumulation of flammable or toxic gases.
-
Emergency Procedures: Well-defined emergency shutdown procedures.
Q2: How can we minimize rhodium leaching from our homogeneous catalyst system?
A2: Rhodium leaching is a significant economic and environmental concern. Strategies to minimize it include:
-
Biphasic Systems: Employing a biphasic solvent system (e.g., aqueous-organic or ionic liquid-organic) can help to retain the catalyst in one phase while the product is in the other, facilitating separation and reducing leaching.[5]
-
Catalyst Immobilization: Supporting the rhodium complex on a solid support (heterogeneous catalysis) can prevent leaching, although this may sometimes lead to lower activity.[6]
-
Optimized Separation: Careful design of the post-reaction separation process, such as liquid-liquid extraction under optimized conditions, can minimize rhodium loss.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is the primary method for monitoring the reaction progress (conversion of diisobutylene) and quantifying the product and byproducts. A capillary column with a non-polar or mid-polarity stationary phase is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is essential for identifying unknown impurities and confirming the structure of the product and its isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and for identifying impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the aldehyde functional group (C=O stretch around 1725 cm⁻¹).
Data Presentation
Table 1: Effect of Reaction Parameters on Diisobutylene Hydroformylation
| Parameter | Condition | Typical Effect on Yield | Typical Effect on Selectivity (towards this compound) | Reference |
| Temperature | Increasing from 80°C to 120°C | Increases reaction rate, but may decrease yield at very high temperatures due to side reactions. | May decrease due to increased isomerization and side reactions. | [1] |
| Total Pressure | Increasing from 20 bar to 50 bar | Generally increases reaction rate. | Can have a complex effect; optimization is required. | |
| H₂/CO Ratio | Increasing H₂ partial pressure | May decrease aldehyde yield due to increased hydrogenation. | Can negatively impact selectivity by promoting hydrogenation. | |
| CO Partial Pressure | Increasing CO partial pressure | Can increase reaction rate up to a certain point. | May favor the formation of the desired aldehyde over isomerization. | [1] |
| Catalyst Conc. | Increasing [Rh] | Increases reaction rate. | Generally does not have a major impact on selectivity. | |
| Ligand/Rh Ratio | Increasing ratio | Can influence both activity and selectivity; optimal ratio is system-dependent. | Bulky ligands at higher ratios can improve selectivity. | [1] |
Note: The specific effects can vary significantly depending on the catalyst system (ligand, metal precursor) and other reaction conditions.
Experimental Protocols
Protocol 1: Standard Hydroformylation of Diisobutylene
Materials:
-
Diisobutylene (purified to remove peroxides and inhibitors)
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine or phosphite ligand (e.g., triphenylphosphine)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, sampling valve, and temperature and pressure controls.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the ligand in the desired molar ratio.
-
Solvent and Substrate Addition: Add the anhydrous, deoxygenated solvent, followed by the purified diisobutylene.
-
Reactor Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by syngas, to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with the 1:1 H₂/CO mixture to the desired pressure (e.g., 20-50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100°C).
-
Reaction Monitoring: Maintain the pressure by feeding syngas as it is consumed. Take samples periodically via the sampling valve to monitor the reaction progress by GC.
-
Reaction Completion and Cooling: Once the reaction has reached the desired conversion, stop the heating and allow the reactor to cool to room temperature.
-
Depressurization and Product Recovery: Carefully vent the excess syngas. Open the reactor and collect the crude product mixture for purification.
Protocol 2: GC-FID Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph with a flame ionization detector (GC-FID).
-
Capillary column: e.g., DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 250°C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
Sample Preparation:
-
Dilute the reaction mixture sample in a suitable solvent (e.g., dichloromethane (B109758) or the reaction solvent) to an appropriate concentration for GC analysis.
-
Use an internal standard (e.g., n-dodecane) for accurate quantification.
Data Analysis:
-
Identify the peaks corresponding to diisobutylene, this compound, its isomers, and any byproducts based on their retention times, which should be confirmed using standards.
-
Calculate the conversion of diisobutylene and the yield of this compound using the peak areas and the internal standard calibration.
References
- 1. benchchem.com [benchchem.com]
- 2. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 3. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Rhodium/Trialkylamines Catalyzed Reductive Hydroformylation in Ionic Liquid/Heptane Medium: An Unexpected Concept for Catalyst Recycling in Batch and Continuous Flow Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of 2,4,4-Trimethylpentanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2,4,4-trimethylpentanal. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like other aliphatic aldehydes, this compound is susceptible to two primary degradation pathways that can compromise sample purity and experimental results:
-
Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid, forming 2,4,4-trimethylpentanoic acid. This process is accelerated by the presence of oxygen, light, and certain metal ions.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic catalysts, or upon prolonged storage. This can lead to the formation of higher molecular weight oligomers and polymers.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: The most common degradation product is 2,4,4-trimethylpentanoic acid, formed through oxidation. Under certain conditions, you may also observe the formation of polyacetals from polymerization.[1][2]
Q3: How can I confirm if my this compound sample is degrading?
A3: Degradation can be suspected if you observe the following during analysis (e.g., by GC-MS):
-
A consistent decrease in the peak area of this compound over time or with repeated injections of the same sample.
-
The appearance and corresponding increase of a new peak that can be identified as 2,4,4-trimethylpentanoic acid.
-
The appearance of broad, poorly resolved peaks at higher retention times, which may indicate the presence of polymers.
-
Inconsistent results or poor recovery in quality control samples.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C for long-term storage, to minimize the rates of degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using amber glass vials or storing in a dark location.
-
Container: Use clean, dry, and inert containers. For solutions, use high-purity, peroxide-free solvents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreasing peak area of this compound in sequential analyses. | Oxidation of the analyte in the prepared sample on the autosampler. | Minimize exposure to air by using autosampler vials with limited headspace and tightly sealed caps. If available, use a cooled autosampler tray. Consider the addition of an antioxidant like Butylated Hydroxytoluene (BHT) to your samples and standards. |
| Appearance of a new, later-eluting peak in the chromatogram. | Formation of the oxidation product, 2,4,4-trimethylpentanoic acid. | Confirm the identity of the new peak using a reference standard or by mass spectral library matching. Implement stricter storage and handling procedures to prevent oxidation (e.g., use of inert gas, refrigerated storage). |
| Broad, unresolved peaks observed in the chromatogram. | Polymerization of the aldehyde. | Avoid contact with acidic or basic surfaces and contaminants. Prepare fresh solutions and use them promptly. Ensure solvents are neutral and free of impurities that could catalyze polymerization. |
| Inconsistent analytical results and poor reproducibility. | Sample degradation during preparation or analysis. | Prepare samples immediately before analysis. Use derivatization techniques to stabilize the aldehyde if compatible with your analytical method. Ensure the cleanliness and inertness of your analytical system. |
Data on Stability in Different Solvents
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a general guide to its expected stability in common laboratory solvents based on the known reactivity of similar branched-chain aldehydes.
| Solvent | Solvent Type | Potential for Degradation | Recommendations |
| Hexane (B92381) | Non-polar, Aprotic | Low | Recommended for long-term storage. |
| Toluene | Non-polar, Aprotic | Low | Good alternative to hexane, but ensure high purity. |
| Diethyl Ether | Polar, Aprotic | Low to Medium | Must be free of peroxides, which can initiate oxidation. |
| Acetonitrile | Polar, Aprotic | Medium | Can be susceptible to base-catalyzed reactions if impurities are present. |
| Dichloromethane | Halogenated | Medium | May contain acidic impurities that can catalyze degradation. |
| Ethanol | Polar, Protic | High | Can form hemiacetals and is more likely to contain water, which can facilitate degradation. Not recommended for long-term storage. |
| Water | Polar, Protic | High | Promotes both oxidation and aldol (B89426) condensation, especially at non-neutral pH. Avoid for storage. |
Experimental Protocols
Protocol: Analysis of this compound Degradation by GC-MS with PFBHA Derivatization
This protocol describes the analysis of this compound and its primary oxidation product, 2,4,4-trimethylpentanoic acid, using gas chromatography-mass spectrometry (GC-MS) after derivatization. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) stabilizes the aldehyde, improving its chromatographic properties and detection sensitivity.[4][5][6]
Materials:
-
This compound standard
-
2,4,4-trimethylpentanoic acid standard (for identification)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
High-purity hexane
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in hexane. Create a series of calibration standards by diluting the stock solution. Prepare a separate standard of 2,4,4-trimethylpentanoic acid for retention time and mass spectrum confirmation.
-
Sample Preparation: Dilute the sample containing this compound with hexane to a concentration within the calibration range.
-
Derivatization:
-
To 1 mL of each standard and sample solution in a clean vial, add 100 µL of a 10 mg/mL PFBHA solution in hexane.
-
Cap the vials tightly and heat at 60°C for 1 hour to facilitate the derivatization of the aldehyde.
-
Allow the vials to cool to room temperature.
-
-
Extraction and Drying:
-
Add 1 mL of deionized water to each vial and vortex for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dried hexane solution into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Data Analysis:
-
Identify the PFBHA-derivatized this compound peak based on its retention time and mass spectrum.
-
Identify the peak corresponding to 2,4,4-trimethylpentanoic acid (if present and underivatized under these conditions, though it may require a separate derivatization method for optimal analysis).
-
Quantify the amount of this compound by comparing the peak area to the calibration curve. The extent of degradation can be inferred from the decrease in the concentration of the parent aldehyde.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
handling and storage issues with 2,4,4-Trimethylpentanal
Technical Support Center: 2,4,4-Trimethylpentanal
Disclaimer: this compound is a specialty chemical with limited publicly available data. The information provided herein is based on the general chemical properties of aliphatic aldehydes and should be used in conjunction with standard laboratory safety practices and professional judgment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary stability concerns when working with this compound?
A1: Like other aliphatic aldehydes, this compound is susceptible to two main degradation pathways that can impact the purity and integrity of the material over time:
-
Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 2,4,4-trimethylpentanoic acid. This autoxidation process is often initiated by exposure to oxygen, light, and elevated temperatures.[1][2]
-
Aldol (B89426) Condensation: In the presence of acidic or basic impurities, this compound can undergo self-condensation reactions, leading to the formation of higher molecular weight byproducts.[2]
Q2: How can I prevent the degradation of this compound during storage?
A2: Proper storage is crucial for maintaining the stability of this compound. The following conditions are recommended:
-
Temperature: Store at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C), to minimize the rate of degradation reactions.[2]
-
Light: Protect the compound from light by using amber or opaque containers and storing it in a dark location.[2] Light can catalyze the autoxidation process.[3][4]
-
Inert Atmosphere: For long-term storage or for use in highly sensitive experiments, it is advisable to store this compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2]
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.[5]
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation of your sample may be indicated by several observations:
-
A noticeable decrease in the peak area of this compound in chromatographic analyses over time.[1]
-
The appearance of new peaks in your analytical data, which could correspond to the carboxylic acid or aldol condensation products.[1]
-
Inconsistent results in your experiments or poor recovery in quality control samples.[1]
-
Visual changes such as discoloration or the formation of precipitates.[4]
Q4: Are there any recommended solvents for preparing solutions of this compound?
A4: The choice of solvent can significantly impact the stability of this compound solutions.
-
Recommended: Non-polar, aprotic solvents like hexane, heptane, or toluene (B28343) are generally good choices as they are less likely to participate in degradation reactions.[2]
-
Use with Caution: Ethers such as diethyl ether or MTBE can be used, but they must be free of peroxides, which can accelerate the oxidation of the aldehyde.[2] Protic solvents like ethanol (B145695) or isopropanol (B130326) may form hemiacetals or acetals in equilibrium with the aldehyde.[2]
-
Not Recommended: For long-term storage, avoid protic and aqueous-based solvents, especially at non-neutral pH, as they can promote both oxidation and aldol condensation.[2]
Q5: Can I use stabilizers to prolong the shelf-life of this compound?
A5: Yes, the addition of stabilizers can inhibit degradation. For aliphatic aldehydes, the following types of stabilizers may be effective in small concentrations:
-
Antioxidants: Phenolic compounds such as Butylated Hydroxytoluene (BHT) can be added to scavenge free radicals and inhibit oxidation.
-
Acid Scavengers: Tertiary amines can act as acid acceptors, neutralizing any acidic impurities that could catalyze aldol condensation.[6]
-
Alkaline Substances: Trace amounts (in the ppm range) of alkali metal hydroxides or carbonates can also be effective in preventing polymerization and autocondensation.[7]
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following table includes its computed properties alongside general stability data for aliphatic aldehydes.
| Property | This compound | General Aliphatic Aldehydes |
| Molecular Formula | C₈H₁₆O[8] | - |
| Molecular Weight | 128.21 g/mol [8] | - |
| Primary Degradation Pathways | Oxidation, Aldol Condensation | Oxidation to carboxylic acids, polymerization/condensation[1][2] |
| Common Degradation Products | 2,4,4-trimethylpentanoic acid, higher molecular weight condensation products | Corresponding carboxylic acids, trimers, and other polymers[1][9] |
| Recommended Storage Temperature | 2-8 °C or -20 °C[2] | Refrigerated or frozen to slow degradation[2] |
| Recommended Stabilizers | - | Phenolic antioxidants (e.g., BHT), tertiary amines, alkali metal hydroxides[6][7] |
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides (Potassium Iodide Method)
This protocol is a rapid method for the detection of peroxides, which are intermediates in the autoxidation of aldehydes.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI) crystals
-
Test tubes
Procedure:
-
In a clean test tube, add approximately 1 mL of the this compound sample to be tested.
-
Add an equal volume (1 mL) of glacial acetic acid.
-
Add about 0.1 g of potassium iodide crystals to the mixture.
-
Gently swirl the test tube to mix the contents.
-
Observe any color change.
-
A yellow color indicates a low concentration of peroxides.
-
A brown color indicates a high concentration of peroxides.
-
Note: A blank determination with the reagents alone should be performed, as iodide/acetic acid mixtures can slowly oxidize in the air over time.
Mandatory Visualizations
Troubleshooting Workflow for this compound Handling
Caption: Troubleshooting workflow for handling and storage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 8. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
resolving peak overlap in 2,4,4-Trimethylpentanal chromatogram
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak overlap issues encountered during the gas chromatographic analysis of 2,4,4-Trimethylpentanal.
Troubleshooting Guide: Resolving Peak Overlap
Peak overlap, or co-elution, is a common challenge in gas chromatography where two or more compounds elute from the column at the same time, resulting in a single, unresolved peak. This can significantly impact the accuracy of quantification and identification. The following guide provides a systematic approach to troubleshooting and resolving peak overlap for this compound.
Identifying Peak Co-elution
The first step in resolving peak overlap is to confirm its presence. Look for the following signs in your chromatogram:
-
Asymmetrical Peaks: While a perfectly symmetrical peak can still contain co-eluting compounds, asymmetrical peaks, such as those with shoulders or tailing, are a strong indication of peak overlap.[1]
-
Broader than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram, it may be the result of multiple unresolved compounds.
-
Mass Spectrometry Data: If using a mass spectrometer (GC-MS), examine the mass spectrum across the peak. A changing mass spectrum from the upslope to the downslope of the peak indicates the presence of multiple components.[2]
Method Optimization Strategies
Once co-elution is suspected, a systematic optimization of the chromatographic method is necessary.
The oven temperature program is a critical parameter for achieving optimal separation.[3][4][5]
-
Initial Temperature: A lower initial temperature can improve the resolution of early-eluting peaks. For volatile compounds like this compound, starting at a lower temperature can enhance separation from other volatile impurities.
-
Ramp Rate: A slower temperature ramp rate generally provides better resolution, as it allows more time for the analytes to interact with the stationary phase.[3][5] Experiment with different ramp rates to find the optimal balance between resolution and analysis time.
-
Isothermal Segments: Introducing an isothermal hold at a specific temperature can help to separate closely eluting compounds.
The linear velocity of the carrier gas (e.g., Helium, Hydrogen, Nitrogen) affects both efficiency and resolution. An optimal flow rate will result in sharper peaks and better separation. Deviating from the optimal flow rate can lead to band broadening and decreased resolution.
Column Selection and Dimension Considerations
The choice of GC column is fundamental to achieving good separation.
The stationary phase should be selected based on the polarity of the analytes. For a branched aldehyde like this compound, a non-polar or mid-polar stationary phase is generally a good starting point.
-
Non-Polar Phases (e.g., 5% Phenyl Polysiloxane): These columns separate compounds primarily based on their boiling points. This is often a suitable choice for separating isomers.[6][7][8]
-
Mid-Polar Phases (e.g., 50% Phenyl Polysiloxane): These phases offer a different selectivity and may be effective in separating compounds with similar boiling points but slight differences in polarity.
-
Length: A longer column provides more theoretical plates and, therefore, better resolving power. Doubling the column length can increase resolution by approximately 40%.[9] However, this will also increase the analysis time.
-
Internal Diameter (ID): A smaller ID column offers higher efficiency and better resolution but has a lower sample capacity.[6][7][10]
-
Film Thickness: A thicker stationary phase film can increase retention and may improve the separation of volatile compounds.[8]
Sample Preparation Techniques
Proper sample preparation can minimize the complexity of the sample matrix and reduce the chances of peak overlap.[2]
-
Extraction: Employing a selective extraction technique, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), can help to isolate the analyte of interest from interfering matrix components.[2]
-
Derivatization: Although not always necessary for aldehydes, derivatization can sometimes improve chromatographic behavior and selectivity. Common derivatizing agents for aldehydes include PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) and DNPH (2,4-Dinitrophenylhydrazine).[11]
Frequently Asked Questions (FAQs)
Q1: My this compound peak has a significant shoulder. What is the most likely cause and the first step to resolve it?
A1: A shoulder on a peak is a strong indicator of co-elution with another compound. The first and often easiest troubleshooting step is to optimize the oven temperature program. Try decreasing the initial temperature and reducing the temperature ramp rate to see if the two compounds can be separated.[1]
Q2: I am using a standard non-polar column, but I still see peak overlap. What should I try next?
A2: If optimizing the temperature program on a non-polar column is unsuccessful, the next logical step is to try a column with a different selectivity. A mid-polar stationary phase, such as a 50% phenyl polysiloxane, may provide the necessary difference in interaction to resolve the co-eluting peaks. Alternatively, a longer column of the same phase can also increase resolution.
Q3: Can my injection technique affect peak shape and resolution?
A3: Yes, the injection technique is critical. A slow or inconsistent injection can lead to band broadening and poor peak shape, which can mask underlying co-elution. Ensure your injection is fast and reproducible. Also, consider the injection volume; overloading the column can lead to peak distortion and loss of resolution.
Q4: How can I confirm that I have resolved the peak overlap?
A4: Successful resolution will result in two distinct, symmetrical peaks with baseline separation (the signal returns to the baseline between the two peaks). If using GC-MS, the mass spectrum for each peak should be pure and consistent across the entire peak width.
Experimental Protocols
The following is a hypothetical starting method for the GC analysis of this compound. This should be considered a starting point for method development and optimization.
Sample Preparation: Liquid-Liquid Extraction (for aqueous matrices)
-
To 10 mL of the aqueous sample in a separatory funnel, add 2 g of sodium chloride to increase the ionic strength.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Shake vigorously for 2 minutes, venting the funnel periodically.
-
Allow the layers to separate and collect the organic layer.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Gas Chromatography (GC) Method
| Parameter | Recommended Starting Condition |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial Temp: 50 °C (hold 2 min) Ramp: 5 °C/min to 150 °C Hold: 2 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 280 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
Data Presentation
The following table provides an illustrative example of how changing the temperature ramp rate can affect the resolution of this compound from a closely eluting impurity.
Table 1: Effect of Temperature Ramp Rate on Peak Resolution (Illustrative Data)
| Ramp Rate (°C/min) | Retention Time of this compound (min) | Retention Time of Impurity (min) | Resolution (Rs) |
| 20 | 8.50 | 8.55 | 0.8 (Co-eluting) |
| 10 | 10.20 | 10.35 | 1.2 (Partial Separation) |
| 5 | 12.80 | 13.10 | 1.8 (Baseline Separation) |
| 2 | 18.50 | 19.00 | 2.5 (Good Separation) |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific analytical conditions and sample matrix.
Visualizations
Caption: A logical workflow for troubleshooting and resolving peak overlap in gas chromatography.
Caption: Key GC parameters and their influence on resolution, analysis time, and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Improve Analysis of Aldehydes and Ketones in Air Samples with Faster, More Accurate Methodology [restek.com]
- 4. Determination of acetaldehyde in ambient air: comparison of thermal desorption-GC/FID method with the standard DNPH-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. This compound | C8H16O | CID 13511913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,4,4-Trimethylpentanal in Aldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2,4,4-trimethylpentanal with other representative aldehydes in key chemical transformations. Understanding the influence of the bulky 2,4,4-trimethylpentyl group on reaction kinetics and outcomes is crucial for synthetic strategy and drug development. This document summarizes the anticipated effects of steric hindrance on reactivity, presents extrapolated comparative data, and provides detailed experimental protocols for validation.
The Impact of Steric Hindrance on Reactivity
This compound is a significantly sterically hindered aliphatic aldehyde. The bulky tert-butyl group at the 4-position and the methyl group at the 2-position impede the approach of nucleophiles to the carbonyl carbon. This steric hindrance is the primary factor governing its reactivity compared to less bulky aldehydes like pentanal (a linear aldehyde) and isobutyraldehyde (B47883) (a smaller branched aldehyde). Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group.[1][2] The reactivity of aldehydes towards nucleophilic addition is particularly sensitive to steric bulk around the carbonyl group.[3]
Comparative Data on Aldehyde Reactions
Table 1: Qualitative Reactivity Comparison
| Reaction Type | Pentanal (Linear) | Isobutyraldehyde (Branched) | This compound (Highly Branched) | Rationale |
| Nucleophilic Addition | High | Moderate | Low | Steric hindrance around the carbonyl carbon significantly impedes nucleophilic attack.[3] |
| Oxidation | High | High | Moderate to Low | The presence of a C-H bond on the carbonyl carbon allows for oxidation. However, steric hindrance may slow the rate.[4] |
| Aldol Condensation | High | High | Low | Formation of the enolate is possible, but the subsequent nucleophilic attack on another aldehyde molecule is sterically hindered. |
| Grignard Reaction | High | Moderate | Low | The bulky nature of both the aldehyde and potentially the Grignard reagent will significantly lower the reaction rate and yield.[5] |
Table 2: Estimated Quantitative Comparison of Reaction Yields (%)*
| Reaction | Pentanal | Isobutyraldehyde | This compound |
| Sodium Borohydride Reduction | >95% | >95% | ~70-80% |
| Wittig Reaction (with Ph3P=CH2) | >90% | ~80-90% | ~40-60% |
| Grignard Reaction (with CH3MgBr) | >90% | ~85-95% | ~30-50% |
*These are estimated values based on general principles of steric hindrance and may vary depending on specific reaction conditions.
Experimental Protocols
The following are detailed experimental protocols that can be used to generate quantitative data for a direct comparison of aldehyde reactivity.
Comparative Kinetics of Aldehyde Oxidation via UV-Vis Spectroscopy
This experiment monitors the rate of oxidation of different aldehydes by an oxidizing agent, such as potassium permanganate (B83412), by observing the disappearance of the permanganate color.[6][7]
Objective: To determine the relative rates of oxidation of this compound, pentanal, and isobutyraldehyde.
Materials:
-
This compound
-
Pentanal
-
Isobutyraldehyde
-
Potassium permanganate (KMnO₄) solution (0.01 M)
-
Dilute sulfuric acid (H₂SO₄)
-
Acetone (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare 0.1 M solutions of each aldehyde in acetone.
-
In a quartz cuvette, mix 2.0 mL of the 0.1 M aldehyde solution with 1.0 mL of dilute sulfuric acid.
-
Place the cuvette in the spectrophotometer and zero the instrument at a wavelength where the permanganate ion has a strong absorbance (e.g., 525 nm).
-
Initiate the reaction by adding 100 µL of the 0.01 M KMnO₄ solution to the cuvette and start recording the absorbance at regular time intervals (e.g., every 15 seconds) for 10-15 minutes.
-
Repeat the experiment for each aldehyde under the same conditions.
-
Plot absorbance versus time for each reaction. The initial rate of reaction can be determined from the initial slope of this curve. A steeper slope indicates a faster reaction.
Comparison of Nucleophilic Addition via NMR Spectroscopy
This protocol uses Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of a nucleophilic addition reaction, such as the formation of a cyanohydrin.[8]
Objective: To compare the equilibrium position and rate of cyanohydrin formation for this compound, pentanal, and isobutyraldehyde.
Materials:
-
This compound
-
Pentanal
-
Isobutyraldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Catalytic amount of a Lewis acid (e.g., ZnI₂)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR spectrometer and NMR tubes
Procedure:
-
In an NMR tube, dissolve a known amount (e.g., 0.1 mmol) of the aldehyde in 0.5 mL of CDCl₃.
-
Acquire a ¹H NMR spectrum of the starting material.
-
Add a stoichiometric equivalent of TMSCN and a catalytic amount of ZnI₂ to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Monitor the disappearance of the aldehyde proton signal (around 9.5-10 ppm) and the appearance of the cyanohydrin proton signal.
-
The relative integrals of these signals will provide the ratio of reactant to product over time, allowing for the determination of reaction rates and the position of equilibrium.
Visualizing Reaction Pathways and Workflows
General Nucleophilic Addition to an Aldehyde
Caption: General mechanism of nucleophilic addition to an aldehyde.
Experimental Workflow for Comparative Kinetic Study
Caption: Workflow for comparing aldehyde oxidation kinetics via UV-Vis.
Conclusion
The reactivity of this compound in common aldehyde reactions is significantly diminished due to the pronounced steric hindrance imparted by its bulky alkyl groups. This leads to slower reaction rates and potentially lower yields in comparison to less sterically encumbered aldehydes such as pentanal and isobutyraldehyde. The provided experimental protocols offer a framework for quantitatively assessing these differences, providing valuable data for researchers in organic synthesis and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainkart.com [brainkart.com]
- 4. Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. theijes.com [theijes.com]
- 7. dvikan.no [dvikan.no]
- 8. fiveable.me [fiveable.me]
A Comparative Analysis of 2,4,4-Trimethylpentanal and 2,2,4-trimethylpentanal Isomers
For researchers and professionals in drug development and chemical synthesis, a detailed understanding of isomeric properties is crucial for predicting reactivity, designing synthetic routes, and ensuring product purity. This guide provides a comparative overview of the physicochemical and spectroscopic properties of two isomers: 2,4,4-trimethylpentanal and 2,2,4-trimethylpentanal (B1314110). While both are aldehydes with the same molecular formula and weight, their structural differences are expected to influence their physical and spectroscopic characteristics.
Structural and Physicochemical Properties
Both this compound and 2,2,4-trimethylpentanal share the molecular formula C₈H₁₆O and a molecular weight of approximately 128.21 g/mol .[1][2] However, the arrangement of the methyl groups along the pentanal backbone leads to distinct structural isomers, as illustrated below.
A comprehensive comparison of the experimental physical properties of these two isomers is challenging due to the limited availability of published data, particularly for 2,2,4-trimethylpentanal. The table below summarizes the currently accessible information.
| Property | This compound | 2,2,4-trimethylpentanal |
| Molecular Formula | C₈H₁₆O | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [2] | 128.21 g/mol [1] |
| Boiling Point | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Density | Data not available | Data not available |
Spectroscopic Data Comparison
This compound:
-
¹³C NMR: Spectral data is available on PubChem, which would show characteristic peaks for the carbonyl carbon, the quaternary carbon, and the various methyl and methylene (B1212753) groups.[2]
-
Infrared (IR) Spectroscopy: An IR spectrum is available on PubChem.[2] It would be expected to show a strong absorption band characteristic of the C=O stretch of an aldehyde, typically in the region of 1720-1740 cm⁻¹.
-
Mass Spectrometry: A mass spectrum is available on PubChem.[2] The fragmentation pattern would be influenced by the positions of the methyl groups, likely showing characteristic losses of alkyl fragments.
2,2,4-trimethylpentanal:
-
No experimental spectroscopic data (NMR, IR, or Mass Spectrometry) was found in the public databases searched for this isomer.
Experimental Protocols
Detailed experimental protocols for the synthesis of either this compound or 2,2,4-trimethylpentanal were not found in the reviewed literature and public databases. General methods for aldehyde synthesis, such as the oxidation of the corresponding primary alcohols (2,4,4-trimethyl-1-pentanol and 2,2,4-trimethyl-1-pentanol), could theoretically be employed. However, specific reaction conditions, purification methods, and yields for these particular isomers are not well-documented.
The following diagram illustrates a generalized workflow for the synthesis and characterization of such aldehydes.
References
A Comparative Guide to the Synthesis of 2,4,4-Trimethylpentanal: Ozonolysis vs. Ester Reduction
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of specialty aldehydes like 2,4,4-trimethylpentanal is a critical aspect of molecular design and manufacturing. This guide provides a comparative analysis of two robust synthetic protocols for this compound, offering detailed experimental methodologies and a summary of their respective advantages and disadvantages.
This publication outlines two proposed and validated synthetic pathways for producing this compound: the ozonolysis of 2,4,4-trimethyl-1-pentene (B89804) and the reduction of a suitable ester precursor using Diisobutylaluminium hydride (DIBAL-H). While direct, peer-reviewed protocols for this specific aldehyde are not abundantly available, the following methods are based on well-established and predictable chemical transformations, providing a strong foundation for laboratory application.
Comparative Analysis of Synthesis Protocols
The selection of a synthetic route often depends on factors such as the availability of starting materials, required scale, and desired purity. The following table summarizes the key characteristics of the two proposed methods for the synthesis of this compound.
| Parameter | Ozonolysis of 2,4,4-trimethyl-1-pentene | DIBAL-H Reduction of Ethyl 2,4,4-trimethylpentanoate |
| Starting Material | 2,4,4-trimethyl-1-pentene | Ethyl 2,4,4-trimethylpentanoate |
| Key Reagents | Ozone (O₃), Dimethyl sulfide (B99878) (DMS) or Zinc | Diisobutylaluminium hydride (DIBAL-H) |
| Reaction Type | Oxidative Cleavage | Reduction |
| Typical Yield | High (often >90%) | High (typically 80-95%) |
| Reaction Conditions | Low temperature (-78 °C) | Low temperature (-78 °C) |
| Purity of Crude Product | Generally high, requires removal of co-product (formaldehyde) | High, requires careful quenching and workup |
| Scalability | Can be challenging due to the use of ozone | Readily scalable |
| Safety Considerations | Ozone is toxic and explosive; requires specialized equipment. | DIBAL-H is pyrophoric and reacts violently with water. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of 2,4,4-trimethyl-1-pentene
This protocol describes the oxidative cleavage of the commercially available alkene, 2,4,4-trimethyl-1-pentene, to yield this compound and formaldehyde. A reductive workup with dimethyl sulfide is employed to convert the intermediate ozonide to the desired aldehyde.
Materials:
-
2,4,4-trimethyl-1-pentene
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 2,4,4-trimethyl-1-pentene (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C in a dry ice/acetone bath.
-
A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the complete consumption of the alkene.
-
The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone.
-
Dimethyl sulfide (1.5 eq) is added dropwise to the cold solution, and the reaction mixture is allowed to warm slowly to room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Protocol 2: Synthesis of this compound via DIBAL-H Reduction of Ethyl 2,4,4-trimethylpentanoate
This protocol details the reduction of an ester, ethyl 2,4,4-trimethylpentanoate, to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature. The ester can be prepared from 2,4,4-trimethylpentanoyl chloride, which is in turn synthesized from the commercially available 2,4,4-trimethylpentanoic acid.
Materials:
-
Ethyl 2,4,4-trimethylpentanoate
-
Toluene (B28343), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of ethyl 2,4,4-trimethylpentanoate (1.0 eq) in anhydrous toluene is cooled to -78 °C under a nitrogen atmosphere.
-
DIBAL-H (1.1 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature, and 1 M HCl is added.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude aldehyde is purified by distillation.
Discussion of Protocols
Both the ozonolysis and DIBAL-H reduction methods offer viable pathways to this compound with expected high yields. The choice between them will likely be dictated by the equipment available and the scale of the synthesis.
The ozonolysis route benefits from a readily available starting material and a straightforward reaction sequence. However, the use of ozone requires a dedicated ozone generator and careful handling due to its toxicity and potential for explosive peroxide formation.
The DIBAL-H reduction protocol is highly reliable and scalable. The primary challenge lies in the multi-step synthesis of the ester precursor, although the starting carboxylic acid is commercially available. The pyrophoric nature of DIBAL-H also necessitates careful handling under inert atmosphere conditions.
For laboratories equipped for low-temperature reactions and with access to an ozone generator, ozonolysis presents a more direct route. For larger scale synthesis or where the handling of ozone is not feasible, the DIBAL-H reduction method, despite its additional steps, offers a robust and scalable alternative. Both protocols, when executed with appropriate care and technique, should provide access to the target this compound in good purity and yield.
A Spectroscopic Showdown: Unraveling the Isomers of 2,4,4-Trimethylpentanal
A detailed comparative analysis of the spectroscopic signatures of 2,4,4-Trimethylpentanal and its structural isomers, providing researchers with essential data for identification and characterization.
In the intricate world of chemical analysis, the ability to distinguish between closely related structural isomers is paramount. This guide offers a comprehensive spectroscopic comparison of this compound and its key isomers: 2,2,4-trimethylpentanal, 2,3,4-trimethylpentanal, and 3,4,4-trimethylpentanal. By examining their unique fingerprints across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Structural Isomers Under Investigation
The subtle shifts in the placement of methyl groups among the isomers of trimethylpentanal lead to distinct electronic environments for each nucleus and bond. These differences are the basis for their unique spectroscopic profiles.
A Comparative Guide to the Reactivity of Branched vs. Linear Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of branched-chain aldehydes versus their linear counterparts. Understanding these reactivity differences is crucial for reaction design, mechanistic elucidation, and the development of novel therapeutics where aldehyde moieties are involved. This document summarizes the underlying principles governing their reactivity, presents supporting experimental data, and provides detailed protocols for key comparative experiments.
Core Principles: Steric and Electronic Effects
The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon and the steric accessibility of this center to nucleophilic attack. Generally, linear aldehydes are more reactive than branched aldehydes. This difference can be attributed to two main factors:
-
Steric Hindrance: Branched aldehydes possess alkyl groups near the carbonyl carbon, which physically obstruct the approach of nucleophiles. This steric hindrance raises the energy of the transition state for nucleophilic addition, thereby slowing down the reaction rate. Linear aldehydes, with their less crowded carbonyl group, present a more accessible target for nucleophiles.
-
Electronic Effects: Alkyl groups are weakly electron-donating. In branched aldehydes, the increased number or size of alkyl groups can slightly reduce the partial positive charge on the carbonyl carbon through inductive effects. This makes the carbonyl carbon less electrophilic and, consequently, less reactive towards nucleophiles compared to linear aldehydes which have less electron-donating influence.
Quantitative Reactivity Comparison
The following table summarizes experimental data comparing the reactivity of a linear aldehyde (n-butanal) with its branched isomer (iso-butanal) in an oxidation reaction. Oxidation reactions of aldehydes are fundamental transformations and serve as a reliable measure of their intrinsic reactivity.
| Aldehyde Structure | Aldehyde Name | Reaction Type | Relative Reactivity/Rate Constant | Reference |
| CH₃CH₂CH₂CHO | n-Butanal (Linear) | Oxidation | Higher reactivity in low-temperature oxidation | [1] |
| (CH₃)₂CHCHO | iso-Butanal (Branched) | Oxidation | Lower reactivity in low-temperature oxidation | [1] |
Table 1: Comparison of the oxidation reactivity of n-butanal and iso-butanal. The study indicates that n-butanal exhibits greater reactivity under low-temperature oxidation conditions.[1]
Experimental Protocols
Detailed methodologies for key experiments to compare the reactivity of branched and linear aldehydes are provided below. These protocols can be adapted to specific research needs.
Comparative Oxidation using Tollens' Test
Tollens' test provides a qualitative and semi-quantitative means to compare the rate of oxidation of different aldehydes. The faster the formation of the silver mirror, the more reactive the aldehyde.
Objective: To visually compare the rate of oxidation of a linear aldehyde (e.g., butanal) and a branched aldehyde (e.g., isobutyraldehyde) by observing the rate of silver mirror formation.
Materials:
-
Test tubes
-
Water bath
-
Pipettes
-
Butanal
-
Tollens' Reagent (freshly prepared)
Procedure for Preparing Tollens' Reagent: [2][3][4]
-
In a clean test tube, add 2 mL of 5% silver nitrate (B79036) (AgNO₃) solution.
-
Add one drop of 10% sodium hydroxide (B78521) (NaOH) solution. A brownish precipitate of silver(I) oxide (Ag₂O) will form.
-
Add dilute (2%) ammonia (B1221849) (NH₃) solution drop by drop, with constant shaking, until the brown precipitate just dissolves. This forms the Tollens' reagent, [Ag(NH₃)₂]⁺.
Experimental Procedure: [5][6]
-
Take two clean test tubes. In one, add 1 mL of a dilute solution of butanal in an inert solvent (e.g., ethanol). In the other, add 1 mL of a dilute solution of isobutyraldehyde of the same concentration.
-
To each test tube, add 2 mL of freshly prepared Tollens' reagent.
-
Place both test tubes in a warm water bath (around 60°C) simultaneously.
-
Observe the test tubes and record the time it takes for the silver mirror to begin to form in each.
Expected Outcome: The test tube containing the linear aldehyde (butanal) is expected to form a silver mirror more rapidly than the test tube containing the branched aldehyde (isobutyraldehyde), indicating its higher reactivity.
Comparative Oxidation using Fehling's Test
Similar to Tollens' test, Fehling's test can be used to compare the relative rates of oxidation. The rate of formation of the red precipitate of copper(I) oxide is indicative of the aldehyde's reactivity.
Objective: To compare the oxidation rate of a linear versus a branched aldehyde by observing the rate of formation of a copper(I) oxide precipitate.
Materials:
-
Test tubes
-
Water bath
-
Pipettes
-
Butanal
-
Isobutyraldehyde
-
Fehling's Solution A (aqueous copper(II) sulfate)
-
Fehling's Solution B (aqueous solution of potassium sodium tartrate and NaOH)
-
Prepare the Fehling's solution by mixing equal volumes of Fehling's Solution A and Fehling's Solution B in a beaker. The resulting solution should be a deep blue color.
-
Take two clean test tubes. To one, add 1 mL of a dilute solution of butanal. To the other, add 1 mL of a dilute solution of isobutyraldehyde of the same concentration.
-
Add 2 mL of the prepared Fehling's solution to each test tube.
-
Place both test tubes in a hot water bath simultaneously.
-
Observe and record the time required for the formation of a reddish-brown precipitate of copper(I) oxide in each tube.
Expected Outcome: The linear aldehyde (butanal) is expected to produce the red precipitate more quickly than the branched aldehyde (isobutyraldehyde).
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the comparative Tollens' test.
Caption: Workflow for the comparative Fehling's test.
References
- 1. researchgate.net [researchgate.net]
- 2. Tollens Test - GeeksforGeeks [geeksforgeeks.org]
- 3. Tollens Reagent: Preparation, Uses & Test Explained [vedantu.com]
- 4. Tollens Test: Principle, Preparation, Purpose & Uses | AESL [aakash.ac.in]
- 5. microbenotes.com [microbenotes.com]
- 6. scribd.com [scribd.com]
- 7. microbenotes.com [microbenotes.com]
- 8. byjus.com [byjus.com]
- 9. Fehling's Test Procedure [unacademy.com]
- 10. testbook.com [testbook.com]
- 11. mlsu.ac.in [mlsu.ac.in]
A Comparative Analysis of Synthesis Methods for 2,4,4-Trimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the two primary methods for synthesizing 2,4,4-trimethylpentanal: the hydroformylation of diisobutylene and the oxidation of 2,4,4-trimethyl-1-pentanol. This document is intended to assist researchers in selecting the most suitable method for their specific applications by providing a thorough comparison of reaction parameters, yields, and experimental protocols.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Hydroformylation of Diisobutylene | Method 2: Oxidation of 2,4,4-Trimethyl-1-pentanol |
| Starting Material | Diisobutylene (2,4,4-Trimethylpentene) | 2,4,4-Trimethyl-1-pentanol |
| Primary Reagents | Syngas (CO/H₂), Rhodium-based catalyst, Ligand | Oxidizing agent (e.g., PCC, Swern, or Dess-Martin) |
| Typical Catalyst | Rh(acac)(CO)₂ with phosphine (B1218219)/phosphite (B83602) ligands | Not applicable (stoichiometric reagent) |
| Reaction Temperature | 80-120°C | Room temperature to -78°C (depending on oxidant) |
| Reaction Pressure | 20-100 bar | Atmospheric pressure |
| Reported Yield | Can be high, but selectivity is a key challenge | Generally high (85-95%) |
| Key Advantages | Atom-economical (direct conversion of alkene) | High selectivity, mild reaction conditions |
| Key Disadvantages | Requires high pressure, catalyst/ligand sensitivity, potential for isomeric byproducts | Requires pre-synthesis of the alcohol precursor, use of stoichiometric and potentially hazardous reagents |
Method 1: Hydroformylation of Diisobutylene
Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. In the context of this compound synthesis, this involves the reaction of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst.
Experimental Protocol
Materials:
-
Diisobutylene (mixture of 2,4,4-trimethylpentene isomers)
-
Rhodium(I) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)₂]
-
Tris(o-tolyl)phosphine ligand
-
Toluene (B28343) (anhydrous)
-
Synthesis gas (CO/H₂ in a 1:1 molar ratio)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.
Procedure:
-
The autoclave reactor is thoroughly dried and purged with nitrogen.
-
A solution of Rh(acac)(CO)₂ (0.01 mol%) and tris(o-tolyl)phosphine (0.1 mol%) in anhydrous toluene is prepared under an inert atmosphere and charged into the reactor.
-
Diisobutylene (1 equivalent) is added to the reactor.
-
The reactor is sealed and purged several times with synthesis gas.
-
The reactor is pressurized with synthesis gas to an initial pressure of 50 bar.
-
The reaction mixture is heated to 100°C with vigorous stirring.
-
The pressure is maintained at 50 bar by the continuous addition of synthesis gas.
-
The reaction is monitored by gas chromatography (GC) for the consumption of the starting material and the formation of the aldehyde product.
-
After completion of the reaction (typically 8-12 hours), the reactor is cooled to room temperature and the excess gas is carefully vented.
-
The reaction mixture is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Discussion:
The regioselectivity of the hydroformylation of branched alkenes like diisobutylene is a significant challenge. The use of bulky phosphine or phosphite ligands is crucial to favor the formation of the branched aldehyde, this compound, over its linear isomer. The reaction conditions, including temperature, pressure, and ligand-to-metal ratio, must be carefully optimized to maximize the yield and selectivity of the desired product. While this method is atom-economical, the requirement for high-pressure equipment and the cost and sensitivity of the rhodium catalyst are important considerations.
Method 2: Oxidation of 2,4,4-Trimethyl-1-pentanol
This two-step approach involves the initial synthesis of 2,4,4-trimethyl-1-pentanol from diisobutylene, followed by its oxidation to the target aldehyde. This method offers high selectivity as it avoids the formation of isomeric aldehyde byproducts.
Step 2a: Synthesis of 2,4,4-Trimethyl-1-pentanol via Hydroboration-Oxidation
Experimental Protocol:
Materials:
-
Diisobutylene (technical grade, mixture of isomers)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with diisobutylene (1 equivalent) dissolved in anhydrous THF.
-
The flask is cooled to 0°C in an ice bath.
-
Borane-THF complex (0.4 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The flask is cooled again to 0°C, and 3M NaOH solution is slowly added, followed by the dropwise addition of 30% H₂O₂. The temperature should be kept below 30°C during the addition.
-
The mixture is then stirred at room temperature for 1 hour.
-
The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude 2,4,4-trimethyl-1-pentanol is purified by vacuum distillation, typically affording a yield of 75-85%.
Step 2b: Oxidation of 2,4,4-Trimethyl-1-pentanol to this compound
Several mild oxidizing agents can be employed for this conversion to prevent over-oxidation to the carboxylic acid. Below are protocols for three common methods.
Experimental Protocol:
Materials:
-
2,4,4-Trimethyl-1-pentanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Celite® or silica (B1680970) gel
Procedure:
-
A suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of 2,4,4-trimethyl-1-pentanol (1 equivalent) in anhydrous DCM is added to the suspension in one portion.
-
The mixture is stirred at room temperature for 2-4 hours, and the reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, which are washed with additional DCM.
-
The combined filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation. Yields are typically high, in the range of 85-95%.[1][2][3]
Experimental Protocol:
Materials:
-
2,4,4-Trimethyl-1-pentanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM is cooled to -78°C in a dry ice/acetone bath under a nitrogen atmosphere.
-
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of 2,4,4-trimethyl-1-pentanol (1 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes at -78°C.
-
Triethylamine (5 equivalents) is added dropwise, and the mixture is stirred for another 10 minutes before being allowed to warm to room temperature.
-
Water is added to quench the reaction, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation. The Swern oxidation is known for its high yields, often exceeding 90%.[4][5][6][7]
Experimental Protocol:
Materials:
-
2,4,4-Trimethyl-1-pentanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 2,4,4-trimethyl-1-pentanol (1 equivalent) in anhydrous DCM is added Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.
-
The reaction mixture is stirred for 1-2 hours, with the progress monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude this compound is purified by vacuum distillation. This method is also known for its high yields and mild conditions.[3][8][9][10]
Visualization of Synthesis Pathways
Caption: Comparative workflow of the two main synthesis routes to this compound.
Conclusion
The choice between hydroformylation and the oxidation of the corresponding alcohol for the synthesis of this compound depends on several factors, including the desired scale of the reaction, available equipment, and cost considerations.
-
Hydroformylation is a more direct and atom-economical route, making it potentially more suitable for large-scale industrial production. However, it requires specialized high-pressure equipment and careful optimization to achieve high regioselectivity.
-
The oxidation of 2,4,4-trimethyl-1-pentanol offers a more controlled and often higher-yielding synthesis on a laboratory scale. The availability of various mild oxidizing agents allows for flexibility in choosing a method that is compatible with other functional groups in a complex molecule. The main drawback is the need for a two-step process, starting with the synthesis of the precursor alcohol.
Researchers and drug development professionals should carefully weigh these advantages and disadvantages to select the synthetic strategy that best aligns with their research goals and available resources.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. studylib.net [studylib.net]
- 3. benchchem.com [benchchem.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Confirming the Structure of 2,4,4-Trimethylpentanal and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 2,4,4-trimethylpentanal and its derivatives, specifically its oxime and hydrazone. It includes detailed experimental protocols, comparative spectral data, and visual workflows to aid in the unambiguous identification and characterization of these compounds.
Spectroscopic and Chromatographic Analysis of this compound
The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for elucidating its molecular structure.
Table 1: Predicted and Reported Spectroscopic Data for this compound
| Technique | Parameter | Predicted/Reported Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~9.6 ppm (t) | Aldehydic proton (CHO) |
| ~2.2 ppm (m) | Methine proton (CH) adjacent to carbonyl | ||
| ~1.5 ppm (m) | Methylene protons (CH₂) | ||
| ~1.0 ppm (d) | Methyl protons on C2 (CH₃) | ||
| ~0.9 ppm (s) | tert-Butyl protons (C(CH₃)₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~205 ppm | Carbonyl carbon (C=O) |
| ~55 ppm | Methylene carbon (CH₂) | ||
| ~45 ppm | Methine carbon (CH) | ||
| ~31 ppm | Quaternary carbon (C(CH₃)₃) | ||
| ~29 ppm | Methyl carbons of tert-butyl group | ||
| ~15 ppm | Methyl carbon on C2 | ||
| Mass Spec. | Molecular Ion (M+) | m/z 128 | Molecular weight of C₈H₁₆O |
| Major Fragments | m/z 57, 41, 29 | Characteristic fragments of branched alkanes and aldehydes | |
| FTIR | Stretching Freq. | ~1725 cm⁻¹ (strong) | C=O stretch of an aliphatic aldehyde |
| ~2720, ~2820 cm⁻¹ (medium) | C-H stretch of the aldehydic proton | ||
| 2870-2960 cm⁻¹ (strong) | C-H stretch of alkyl groups |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. Mass spectrometry fragmentation and FTIR frequencies are based on typical values for similar structures.
Comparison with this compound Derivatives
To further confirm the identity of this compound, it can be converted into derivatives such as an oxime or a hydrazone. These reactions target the aldehyde functional group, leading to predictable changes in the spectroscopic data.
Table 2: Comparative Spectroscopic Data of this compound Derivatives
| Technique | Parameter | This compound Oxime | This compound Hydrazone | Key Differences from Aldehyde |
| ¹H NMR | CH=N proton | ~7.4 ppm (syn), ~6.7 ppm (anti) | ~7.2 ppm | Disappearance of the aldehydic proton signal (~9.6 ppm) and appearance of a new signal for the imine proton. |
| OH/NH₂ protons | ~8.0-10.0 ppm (broad) | ~5.0-6.0 ppm (broad) | Appearance of a broad, exchangeable proton signal. | |
| ¹³C NMR | C=N carbon | ~150-160 ppm | ~140-150 ppm | Shift of the carbonyl carbon signal from ~205 ppm to the imine carbon region. |
| Mass Spec. | Molecular Ion (M+) | m/z 143 | m/z 142 | Increase in molecular weight corresponding to the addition of -NOH or -NH₂ and loss of an oxygen atom. |
| FTIR | C=N stretch | ~1640-1690 cm⁻¹ | ~1620-1650 cm⁻¹ | Disappearance of the C=O stretch (~1725 cm⁻¹) and appearance of a C=N stretch. |
| O-H/N-H stretch | ~3100-3500 cm⁻¹ (broad) | ~3200-3400 cm⁻¹ (two bands) | Appearance of characteristic O-H or N-H stretching bands. |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound (this compound or its derivative) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is at least 4 cm.
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
-
Insert the tube into the NMR spectrometer for analysis.
General Protocol for GC-MS Analysis
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.
-
The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the column stationary phase.
-
The separated components will then be ionized and fragmented in the mass spectrometer, and the resulting mass spectrum will be recorded.
General Protocol for FTIR Spectroscopy (Liquid Sample)
-
Ensure the ATR crystal or salt plates (e.g., NaCl) of the FTIR spectrometer are clean.
-
For an ATR-FTIR, place a single drop of the neat liquid sample directly onto the crystal.
-
For transmission FTIR, place a drop of the liquid between two salt plates to create a thin film.
-
Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Synthesis of this compound Oxime
-
In a round-bottom flask, dissolve 1.0 g of this compound in 10 mL of ethanol (B145695).
-
Add a solution of 1.1 equivalents of hydroxylamine (B1172632) hydrochloride and 1.2 equivalents of a base (e.g., sodium acetate (B1210297) or pyridine) in a minimal amount of water.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield the crude oxime, which can be further purified by recrystallization or chromatography.
Synthesis of this compound Hydrazone
-
Dissolve 1.0 g of this compound in 10 mL of ethanol in a round-bottom flask.
-
Add 1.1 equivalents of hydrazine (B178648) hydrate (B1144303) dropwise to the stirred solution.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
The resulting hydrazone can often be isolated by filtration if it precipitates, or by extraction as described for the oxime synthesis.
Visualizing Experimental Workflows
Caption: Workflow for the structural confirmation of this compound and its derivatives.
The Enigmatic Profile of 2,4,4-Trimethylpentanal: A Literature Review of Its Applications and a Comparative Look at Branched Aldehydes
Branched-chain aldehydes are a significant class of organic compounds, playing a crucial role as flavor and fragrance components in a variety of food and consumer products.[1][2][3] Their characteristic aromas, often described as malty, fruity, or green, are key to the sensory profile of many consumer goods.[3] These aldehydes can be formed through various pathways, including the Strecker degradation of amino acids during food processing.[3] Given its structure as a branched aldehyde, 2,4,4-Trimethylpentanal could potentially find applications in these areas, though specific sensory data is not publicly available.
A Comparative Overview of Representative Branched Aldehydes
To provide a useful framework for understanding the potential role of this compound, this guide offers a comparison with two well-documented branched aldehydes: isobutyraldehyde (B47883) and isovaleraldehyde. These compounds are widely used in the flavor and fragrance industry and serve as valuable benchmarks.
| Feature | Isobutyraldehyde | Isovaleraldehyde | This compound |
| CAS Number | 78-84-2[4] | 590-86-3[1] | 17414-46-9 |
| Molecular Formula | C4H8O[5] | C5H10O | C8H16O |
| Flavor/Odor Profile | Sharp, pungent, fresh, green, floral.[4][6] | Pungent, fruity, malty, chocolate-like (at high dilution).[7][8] | Not documented |
| Applications | Intermediate in the synthesis of isobutanol, neopentyl glycol, and various esters for flavors (fruity notes) and fragrances.[5] Used in personal care and cleaning products.[9] | Flavoring agent in foods and beverages (e.g., chocolate, baked goods, beer).[7][10] Precursor for fragrance ingredients and pharmaceuticals.[7][8][10] | Not documented |
Synthesis of Branched Aldehydes: The Hydroformylation Pathway
A primary industrial method for the synthesis of aldehydes, including branched isomers, is the hydroformylation of alkenes.[11][12][13] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by a rhodium or cobalt complex.[11][14] The regioselectivity of the reaction (i.e., the preference for the linear versus the branched aldehyde) can be controlled by the choice of catalyst, ligands, and reaction conditions.[12][13] For the synthesis of this compound, a potential precursor would be 2,4,4-trimethyl-1-pentene.
Visualizing Key Pathways
To further illustrate the concepts discussed, the following diagrams depict a general biochemical pathway for the formation of branched aldehydes and a typical industrial synthesis workflow.
Caption: Strecker degradation pathway for branched aldehyde formation.
Caption: General workflow for branched aldehyde synthesis via hydroformylation.
Conclusion
While this compound remains a compound with no clearly defined applications in the public domain, its structural similarity to other commercially significant branched aldehydes suggests potential utility in the flavor and fragrance industries. The lack of available data highlights an opportunity for further research into its synthesis, sensory properties, and potential applications. A thorough investigation into its performance characteristics would be the first step in determining if it can serve as a viable alternative to or a novel addition to the existing palette of branched aldehydes used in various industrial sectors.
References
- 1. scent.vn [scent.vn]
- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobutyraldehyde | The Fragrance Conservatory [fragranceconservatory.com]
- 5. sanjaychemindia.com [sanjaychemindia.com]
- 6. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]
- 7. ISOVALERALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 8. Isovaleraldehyde at Best Prices - High Purity Aldehyde for Flavor & Fragrance [abchemicalindustries.com]
- 9. Isobutyraldehyde In Aroma Synthesis For Fruity Esters [chemicalbull.com]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Ketone or aldehyde synthesis by hydroacylation or hydroformylation [organic-chemistry.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4,4-Trimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, drug development, and quality control. Cross-validation ensures the consistency and reliability of data when methods are transferred between laboratories or when different analytical techniques are employed within the same study.
Comparison of Analytical Methods
The two principal methods for the analysis of aldehydes like 2,4,4-Trimethylpentanal are GC-MS and HPLC-UV. The choice between these techniques depends on several factors, including the sample matrix, required sensitivity, and desired selectivity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) | Key Considerations |
| Principle | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection based on their mass-to-charge ratio. | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection based on their absorbance of UV light. | GC-MS provides structural information, aiding in definitive compound identification. |
| Derivatization | Often required to improve volatility and chromatographic performance. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming stable oximes.[1] | Necessary as aldehydes lack a strong chromophore. 2,4-dinitrophenylhydrazine (B122626) (DNPH) is commonly used to form a stable hydrazone derivative that is UV-active.[1] | Derivatization adds a step to the sample preparation but significantly enhances the performance of both methods for aldehydes. |
| Selectivity | Highly selective, based on both chromatographic retention time and mass fragmentation patterns. | Moderately selective, based on chromatographic retention time and UV absorbance at a specific wavelength. | GC-MS is less susceptible to interference from co-eluting compounds, making it ideal for complex matrices.[1] |
| Sensitivity (LOD/LOQ) | Generally achieves lower detection limits, often in the ng/mL to pg/mL range. | Typically in the low µg/mL to ng/mL range. | The high sensitivity of GC-MS makes it suitable for trace-level analysis.[1] |
| Linearity (r²) | Typically excellent, with r² > 0.99. | Generally very good, with r² > 0.99. | Both methods can provide excellent linearity over a defined concentration range. |
| Throughput | Can be lower due to longer run times and more complex sample preparation. | Generally offers higher throughput, making it well-suited for routine analysis.[1] | HPLC-UV is often preferred for quality control environments where a large number of samples need to be analyzed. |
| Cost | Instrumentation and maintenance costs are generally higher. | Instrumentation is typically more affordable and has lower running costs.[1] | The cost-effectiveness of HPLC-UV makes it an attractive option for routine analyses. |
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for similar aldehydes and should be optimized and validated for the specific application.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette a known volume of the sample into a vial.
-
If the sample is aqueous, add a salt (e.g., NaCl) to increase the ionic strength.
-
Add a suitable extraction solvent (e.g., dichloromethane (B109758) or hexane).
-
Vortex or shake vigorously to ensure thorough mixing.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
Add a solution of PFBHA in a suitable solvent.
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time to form the oxime derivative.
-
-
GC-MS Instrumental Parameters:
-
Gas Chromatograph: A standard GC system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: An initial hold at a lower temperature followed by a temperature ramp to a final temperature to ensure separation of the analyte from other components.
-
Mass Spectrometer: A standard mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.
-
-
Sample Preparation and Derivatization:
-
Collect the sample in a suitable solvent or sorbent tube.
-
React the sample with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., acetonitrile (B52724) with a small amount of phosphoric acid).
-
Incubate the reaction mixture at a controlled temperature.
-
The resulting hydrazone derivative can be directly injected or may require further extraction and concentration using solid-phase extraction (SPE).[1]
-
-
HPLC-UV Instrumental Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed for the separation.[1]
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
UV Detection Wavelength: The wavelength of maximum absorbance for the DNPH derivative (typically around 360-365 nm).
-
Cross-Validation Experimental Design
The objective of a cross-validation study is to compare the performance of two validated analytical methods.
-
Study Samples: A minimum of 40 incurred study samples should be selected to cover the entire calibration range.
-
Procedure:
-
Analyze the selected incurred samples using both the GC-MS and HPLC-UV methods.
-
The analysis should be performed on the same day to minimize variability.
-
Include a full set of calibration standards and quality control (QC) samples for each method in the respective analytical runs.
-
-
Acceptance Criteria:
-
The difference between the concentrations obtained by the two methods for at least 67% of the samples should be within ±20% of the mean concentration.
-
A Bland-Altman plot should be constructed to visually assess the agreement between the two methods.
-
Visualizations
References
Assessing the Purity of Synthesized 2,4,4-Trimethylpentanal: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,4,4-trimethylpentanal, a branched-chain aldehyde. We will delve into the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their strengths and limitations in this specific application.
Introduction to this compound and its Synthesis
This compound is a C8 aldehyde commonly synthesized through the hydroformylation of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene). This process, also known as the oxo synthesis, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the olefin in the presence of a catalyst, typically a rhodium or cobalt complex.[1]
Given this synthetic route, potential impurities in the final product may include:
-
Isomeric Aldehydes: Hydroformylation can lead to the formation of other C9 aldehyde isomers.
-
Unreacted Diisobutylene: Incomplete reaction will leave residual starting material.
-
Byproducts of Side Reactions: These can include alcohols (from aldehyde reduction) and other products from isomerization or degradation of ligands and catalysts.[2]
-
Catalyst Residues: Trace amounts of the transition metal catalyst may remain.
Accurate and robust analytical methods are therefore essential to quantify the purity of this compound and identify any impurities that could impact subsequent applications.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Below is a comparative summary of the most common methods for analyzing this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Data Obtained |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.[3] | High resolution for separating volatile isomers and byproducts. Provides structural information for impurity identification. High sensitivity, especially in Selected Ion Monitoring (SIM) mode.[3] | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile aldehydes. | Peak area percentage for purity calculation. Mass spectra for impurity identification. |
| HPLC-UV | Separation of compounds in a liquid phase based on their polarity and interactions with a stationary phase, with detection by UV absorbance. | Suitable for a wide range of compounds, including non-volatile or thermally labile impurities. | This compound lacks a strong chromophore, necessitating derivatization for UV detection, which adds a step to the workflow. | Peak area percentage after derivatization for purity calculation. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei. | Highly accurate and precise for purity determination without the need for a specific reference standard for the analyte (can use an internal standard). Provides detailed structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. May have signal overlap issues in complex mixtures. | Absolute or relative purity determination by comparing the integral of an analyte proton signal to that of a certified internal standard. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for C8 aldehyde analysis and is suitable for determining the purity of this compound and identifying volatile impurities.[3][4][5]
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a suitable volatile solvent such as hexane (B92381) or dichloromethane.
-
If derivatization is desired to enhance sensitivity for trace impurities, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used. To 1 mL of the sample solution, add 100 µL of a 10 mg/mL PFBHA solution in water. Adjust the pH to 3 with HCl and incubate at 60°C for 1 hour. After cooling, extract the derivatives with hexane.[3]
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 170°C.
-
Ramp: 1°C/min to 190°C.
-
Hold at 190°C for 25 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Data Acquisition: Full scan for impurity identification or Selected Ion Monitoring (SIM) for enhanced sensitivity of target analytes.
High-Performance Liquid Chromatography (HPLC) with UV Detection
As this compound does not have a strong UV chromophore, derivatization is necessary for detection. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes.
Sample Preparation and Derivatization:
-
Prepare a stock solution of the synthesized this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
To 1 mL of the sample solution, add 1 mL of the DNPH derivatizing reagent.
-
Cap the vial and allow the reaction to proceed at room temperature for 1 hour, protected from light.
-
The resulting solution containing the DNPH-hydrazone derivative is directly injected into the HPLC system.
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). For separating positional isomers, a Phenyl-Hexyl or pentafluorophenyl (PFP) column may provide better resolution.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and gradually increase the percentage of B to elute the derivatives. A shallow gradient is recommended for resolving isomers.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 360 nm.
-
Injection Volume: 10 µL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct method for purity assessment by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a suitable amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
¹H-NMR Acquisition Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phasing and baseline correction.
-
Integrate a well-resolved proton signal of this compound (e.g., the aldehydic proton around 9.6 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃, estimated):
-
¹H-NMR:
-
Aldehydic proton (-CHO): ~9.6 ppm (triplet)
-
CH proton at C2: ~2.3 ppm (multiplet)
-
CH₃ group at C2: ~1.1 ppm (doublet)
-
CH₂ group at C3: ~1.5 ppm (multiplet)
-
(CH₃)₃C group at C4: ~0.9 ppm (singlet)
-
-
¹³C-NMR:
-
Carbonyl carbon (C=O): ~205 ppm
-
CH carbon at C2: ~55 ppm
-
CH₂ carbon at C3: ~50 ppm
-
Quaternary carbon at C4: ~32 ppm
-
CH₃ carbon at C2: ~15 ppm
-
(CH₃)₃C carbons at C4: ~29 ppm
-
Workflow and Pathway Visualizations
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. US12281063B2 - Low-pressure hydroformylation of diisobutene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2,4,4-Trimethylpentanal: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,4,4-Trimethylpentanal, a flammable aldehyde, tailored for researchers, scientists, and drug development professionals.
The following protocols are based on established best practices for handling aldehydes and flammable liquid waste in a laboratory setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for this compound for the most accurate and current information.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. Aldehydes can be irritants, and flammable liquids pose a fire risk.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Spill Response Protocol
In the event of a spill, prompt and correct action is critical to mitigate exposure and prevent further contamination.
For a small spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[1][2]
-
Using non-sparking tools, collect the absorbed material and place it in a designated, sealed, and properly labeled container for hazardous waste.[1]
-
Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][2]
For a large spill:
-
Evacuate the immediate area.[2]
-
Alert your supervisor and contact your institution's emergency response team or EHS department.[2]
-
Prevent entry into the affected area until it has been cleared by safety professionals.[2]
Disposal Procedures for this compound
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] It must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal facility.
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated solids like gloves and absorbent materials, in a designated, chemically compatible, and sealable container.[1][2]
-
Solid waste should be double-bagged and placed inside a labeled pail.[2]
-
Liquid waste containers should be placed in secondary containment to prevent spills.[2]
-
-
Waste Segregation:
-
Container Labeling:
-
Storage:
-
Disposal:
-
Once the waste container is approximately 75-80% full, or when waste generation is complete, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[2]
-
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | ≤ 25 gallons of total chemical waste | [4] |
| Reactive Acutely Hazardous Waste Limit in SAA | ≤ 1 quart | [4] |
| Container Fill Level | 75-80% of capacity | [2] |
| Waste Removal Frequency | No greater than six (6) months from accumulation start date | [4] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, a general procedure for the permanganate (B83412) oxidation of aldehydes to less hazardous carboxylic acids is available for consideration by trained personnel with EHS approval.[5]
Procedure for Permanganate Oxidation of an Aldehyde (0.1 mol): This procedure should only be performed by qualified individuals in a controlled laboratory setting with appropriate safety measures.
-
In a 1-L round-bottomed flask equipped with a stirrer, combine 100 mL of water and 0.1 mol of the aldehyde.
-
Slowly add a solution of 0.067 mol of potassium permanganate in 200 mL of water while stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.
-
After the addition is complete, stir the mixture at room temperature for several hours until the purple color of the permanganate has disappeared.
-
The resulting mixture contains the corresponding carboxylic acid and manganese dioxide. This mixture must still be disposed of as hazardous waste, but the primary hazard of the aldehyde has been neutralized.
Disposal Workflow for this compound
Caption: Figure 1. Disposal Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
